Product packaging for BB-22 7-hydroxyquinoline isomer(Cat. No.:)

BB-22 7-hydroxyquinoline isomer

Cat. No.: B1163950
M. Wt: 384.5
InChI Key: KCBAIBJKURRKOC-UHFFFAOYSA-N
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Description

The BB-22 7-hydroxyquinoline isomer is a regioisomer of the synthetic cannabinoid BB-22 (quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate). This compound is supplied as a high-purity analytical reference standard for forensic and research applications. Its primary research value lies in the differentiation of synthetic cannabinoid regioisomers, a critical task in forensic chemistry because the legal status of a substance can be dependent on its exact isomeric structure . The emergence of positional isomers represents a significant challenge in the control of new psychoactive substances (NPS), making authentic standards essential for accurate identification. Research using this isomer is vital for developing and validating analytical methods. Studies have demonstrated that while gas chromatography (GC) may fail to separate some closely related isomers, techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can achieve successful separation and enable mass spectrometric differentiation based on collision-induced dissociation (CID) patterns . This compound is intended for use by qualified researchers in controlled laboratory settings for purposes such as mass spectral library development, chromatographic method optimization, and forensic analysis. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C25H24N2O2

Molecular Weight

384.5

InChI

InChI=1S/C25H24N2O2/c28-25(29-20-13-12-19-9-6-14-26-23(19)15-20)22-17-27(16-18-7-2-1-3-8-18)24-11-5-4-10-21(22)24/h4-6,9-15,17-18H,1-3,7-8,16H2

InChI Key

KCBAIBJKURRKOC-UHFFFAOYSA-N

SMILES

O=C(OC1=CC2=C(C=CC=N2)C=C1)C3=CN(CC4CCCCC4)C5=C3C=CC=C5

Synonyms

quinolin-7-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Photophysical Properties of 7-Hydroxyquinoline and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of 7-hydroxyquinoline and its isomers. The unique characteristics of these molecules, particularly their propensity for excited-state intramolecular proton transfer (ESIPT), make them valuable probes and functional moieties in various scientific and pharmaceutical applications. This document summarizes key quantitative data, details common experimental protocols for their characterization, and visualizes the fundamental processes and workflows involved.

Core Photophysical Properties

Hydroxyquinolines are a class of heterocyclic compounds that exhibit distinct photophysical behaviors depending on the position of the hydroxyl group on the quinoline scaffold. These properties, including absorption and emission characteristics, fluorescence quantum yields, and excited-state lifetimes, are highly sensitive to the molecular environment, such as solvent polarity and hydrogen-bonding capability. This sensitivity makes them excellent candidates for use as fluorescent probes in complex biological systems.

A dominant feature in the photophysics of certain hydroxyquinoline isomers, most notably 7-hydroxyquinoline, is the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT). Upon photoexcitation, a proton is transferred from the hydroxyl group to the quinoline nitrogen atom, leading to the formation of a transient tautomer with significantly different electronic and, consequently, emissive properties. This process results in a large Stokes shift, with the emission of the tautomer being substantially red-shifted compared to the normal emission of the enol form.

Quantitative Photophysical Data

The following tables summarize the key photophysical parameters for 7-hydroxyquinoline and its common isomers. These values are compiled from various studies and are presented to facilitate comparison. It is important to note that these parameters can vary significantly with experimental conditions such as solvent, pH, and temperature.

Table 1: Photophysical Properties of 7-Hydroxyquinoline (7HQ)

Solvent/EnvironmentAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm) - NormalEmission Max (λ_em, nm) - TautomerReference(s)
Methanol330382520[1]
Polymeric MatricesVariesVariesVaries[2]

Table 2: Photophysical Properties of 4-Hydroxyquinoline (4HQ)

ConditionAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Fluorescence Quantum Yield (Φ_F)Fluorescence Lifetime (τ_F, ns)Triplet Quantum Yield (Φ_T)Reference(s)
Aqueous (acidic)---0.470.30[3]
Aqueous (neutral)230, 316, 329349-0.110.35[3]
Aqueous (basic)---7.30.075[3]

Table 3: Photophysical Properties of 8-Hydroxyquinoline (8HQ)

SolventAbsorption Max (λ_abs, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Excitation Max (λ_ex, nm)Emission Max (λ_em, nm)Fluorescence Quantum Yield (Φ_F)Reference(s)
Dioxane31124003153400.015[4]
Acetonitrile31025003153400.012[4]
Propanol31325003153400.02[4]
Ethanol31324003153400.02[4]
Methanol31325003153400.02[4]
Ethylene Glycol3152600315365, 4100.08[4]
Dimethyl Sulfoxide (DMSO)3152700320365, 4100.10[4]
Dimethyl Formamide (DMF)31526003204100.12[4]
Propanol + DMF (50:50)31526003204100.09[4]

Note: The dual emission bands observed for 8HQ in some solvents are attributed to the presence of different emitting species in equilibrium.[4]

Experimental Protocols

The characterization of the photophysical properties of hydroxyquinolines involves a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.

Steady-State UV-Visible Absorption and Fluorescence Spectroscopy

This protocol outlines the general procedure for acquiring absorption and fluorescence spectra to determine the absorption and emission maxima.

Objective: To determine the wavelengths of maximum absorption and emission for a hydroxyquinoline isomer in a specific solvent.

Materials:

  • Hydroxyquinoline isomer of interest

  • Spectroscopic grade solvent (e.g., methanol, acetonitrile, cyclohexane)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Visible spectrophotometer

  • Fluorometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the hydroxyquinoline isomer in the chosen solvent at a concentration of approximately 1 mM.

    • From the stock solution, prepare a series of dilutions to find a concentration that yields an absorbance between 0.1 and 1.0 at the absorption maximum for absorption measurements, and an absorbance of approximately 0.1 for fluorescence measurements to avoid inner filter effects. A typical concentration for fluorescence measurements is around 10 µM.[5]

  • UV-Visible Absorption Measurement:

    • Turn on the spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

    • Replace the blank with the cuvette containing the sample solution.

    • Scan the appropriate wavelength range (e.g., 200-500 nm) and record the absorption spectrum.

    • Identify the wavelength of maximum absorbance (λ_abs).

  • Fluorescence Emission and Excitation Measurement:

    • Turn on the fluorometer and allow the lamp to warm up.

    • Fill a quartz cuvette with the sample solution.

    • To record the emission spectrum, set the excitation wavelength to the determined λ_abs.

    • Scan the emission wavelengths from a value slightly higher than the excitation wavelength to the desired upper limit (e.g., 350-700 nm).

    • Identify the wavelength of maximum emission (λ_em).

    • To record the excitation spectrum, set the emission monochromator to the determined λ_em.

    • Scan the excitation wavelengths over a range that includes the absorption spectrum. The resulting excitation spectrum should ideally match the absorption spectrum.

Determination of Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield is determined relative to a well-characterized standard.

Objective: To quantify the efficiency of the fluorescence process.

Materials:

  • Hydroxyquinoline sample solution

  • Quantum yield standard solution with a known Φ_F (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

  • Spectroscopic grade solvents

  • UV-Visible spectrophotometer

  • Fluorometer

Procedure:

  • Sample and Standard Preparation:

    • Prepare a series of five dilutions for both the sample and the standard in the same solvent (if possible). The absorbances at the excitation wavelength should range from 0.02 to 0.1 to ensure linearity and minimize inner filter effects.

  • Data Acquisition:

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Measure the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Determine the gradient (slope) of each plot.

    • Calculate the quantum yield of the sample (Φ_F,sample) using the following equation:

    Φ_F,sample = Φ_F,std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

    where:

    • Φ_F,std is the quantum yield of the standard.

    • Grad_sample and Grad_std are the gradients of the plots for the sample and standard, respectively.

    • n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (if the solvents are different).

Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique used to measure fluorescence lifetimes.[6][7][8][9]

Objective: To determine the excited-state lifetime (τ_F) of a hydroxyquinoline isomer.

Materials:

  • Hydroxyquinoline sample solution (absorbance < 0.1 at the excitation wavelength)

  • Pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser)

  • High-speed single-photon detector (e.g., photomultiplier tube - PMT, or single-photon avalanche diode - SPAD)

  • TCSPC electronics (including a constant fraction discriminator - CFD, a time-to-amplitude converter - TAC, and a multichannel analyzer - MCA)

  • Data acquisition and analysis software

Procedure:

  • Instrument Setup:

    • The sample is excited by a high-repetition-rate pulsed laser.

    • The emitted fluorescence is collected and directed to a single-photon detector.

    • The electronic signal from the detector ("stop" pulse) and a synchronization signal from the laser ("start" pulse) are sent to the TCSPC electronics.

  • Data Acquisition:

    • For each detected photon, the TCSPC electronics measure the time delay between the excitation pulse and the fluorescence photon arrival.

    • This process is repeated for a large number of excitation cycles, building up a histogram of photon arrival times versus delay time. This histogram represents the fluorescence decay profile.

  • Data Analysis:

    • The instrument response function (IRF) is measured using a scattering solution (e.g., Ludox) in place of the sample.

    • The measured fluorescence decay curve is then deconvoluted from the IRF.

    • The deconvoluted decay is fitted to one or more exponential functions to extract the fluorescence lifetime(s) (τ_F). For a single exponential decay, the intensity (I) as a function of time (t) is given by:

    I(t) = I₀ * exp(-t/τ_F)

    where I₀ is the intensity at time zero.

Signaling Pathways and Logical Relationships

The photophysical properties of 7-hydroxyquinoline and its isomers are intrinsically linked to their molecular structure and the surrounding environment. The following diagrams, generated using the DOT language for Graphviz, illustrate key processes and workflows.

Excited-State Intramolecular Proton Transfer (ESIPT) in 7-Hydroxyquinoline

The ESIPT process is a four-level photocycle involving the ground and excited states of both the normal enol form and the proton-transferred keto tautomer.

ESIPT_7HQ Excited-State Intramolecular Proton Transfer (ESIPT) in 7-Hydroxyquinoline cluster_S0 Ground State (S0) cluster_S1 Excited State (S1) S0_N Enol (N) S1_N Excited Enol (N) S0_N->S1_N Absorption (hν) S1_N->S0_N Fluorescence (Normal) S1_N->S0_N Non-radiative decay S1_Z Excited Tautomer (Z) S1_N->S1_Z ESIPT (fast) S1_Z->S0_N Fluorescence (Tautomer) Large Stokes Shift S1_Z->S0_N Non-radiative decay

ESIPT photocycle in 7-hydroxyquinoline.
Experimental Workflow for Photophysical Characterization

The characterization of a novel hydroxyquinoline derivative typically follows a standardized workflow to elucidate its key photophysical properties.

Experimental_Workflow General Experimental Workflow for Photophysical Characterization start Start: Synthesized Hydroxyquinoline Derivative sample_prep Sample Preparation (Solvent Selection, Concentration Series) start->sample_prep uv_vis UV-Vis Spectroscopy (Determine λ_abs) sample_prep->uv_vis fluor Steady-State Fluorescence (Determine λ_em, Excitation Spectra) uv_vis->fluor qy Quantum Yield Measurement (Relative to Standard) fluor->qy trf Time-Resolved Fluorescence (TCSPC) (Determine Fluorescence Lifetime, τ_F) fluor->trf data_analysis Data Analysis and Interpretation qy->data_analysis trf->data_analysis end End: Characterized Photophysical Properties data_analysis->end

Workflow for photophysical analysis.

Conclusion

The photophysical properties of 7-hydroxyquinoline and its isomers are rich and varied, offering a versatile toolkit for researchers in chemistry, biology, and materials science. The pronounced environmental sensitivity and the characteristic ESIPT mechanism of certain isomers make them particularly powerful as fluorescent probes and functional components in advanced materials. A thorough understanding of their photophysical parameters and the methodologies for their characterization, as outlined in this guide, is crucial for their effective application in drug development and other scientific endeavors. The provided data and protocols serve as a foundational resource for scientists working with these fascinating molecules.

References

An In-Depth Technical Guide on the Core Mechanism of Action of BB-22 and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a detailed overview of the known mechanism of action for the synthetic cannabinoid BB-22. It is important to note that specific experimental data for the 7-hydroxyquinoline isomer of BB-22 is not currently available in published scientific literature. Therefore, this guide focuses on the established pharmacology of BB-22 and the general mechanisms of action for structurally related synthetic cannabinoids. The experimental protocols provided are standard methodologies for characterizing compounds of this class.

Introduction to BB-22

BB-22 (also known as QUCHIC) is a potent synthetic cannabinoid that belongs to the quinolinyl ester class.[1] Structurally, it is an analog of JWH-018, where the naphthalene group is replaced by a quinoline moiety.[2] Like many synthetic cannabinoids, BB-22 and its analogs were developed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, by targeting the body's endocannabinoid system.[1] However, many synthetic cannabinoids, including BB-22, exhibit significantly higher binding affinities and act as full agonists at the cannabinoid receptors, unlike the partial agonism of THC.[3][4] This can lead to more intense and unpredictable physiological and psychoactive effects.[4] The 7-hydroxyquinoline isomer of BB-22 is one of several potential positional isomers, and while its specific pharmacology is uncharacterized, it is presumed to interact with the cannabinoid receptors in a manner similar to BB-22.

Pharmacological Profile of BB-22

The primary mechanism of action for BB-22 is its function as a potent agonist at both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[3] The high affinity and efficacy of BB-22 at these receptors are central to its pharmacological effects.

Data Presentation: Quantitative Pharmacological Data

The following table summarizes the available quantitative data for BB-22 in comparison to the well-characterized synthetic cannabinoid JWH-018 and the endogenous cannabinoid THC. This data is derived from in vitro studies on rat cerebral cortex homogenates.

CompoundCB1 Receptor Binding Affinity (Ki, nM)CB1 Receptor Functional Potency (EC50, nM)CB1 Receptor Efficacy (Emax, % of baseline)
BB-22 0.11 - 0.217[3]2.9[3][5]217%[5]
JWH-018 3.38[5]20.2[5]163%[5]
Δ⁹-THC ~40-60~30-100Partial Agonist

Note: Lower Ki and EC50 values indicate higher binding affinity and potency, respectively. Emax values greater than 100% indicate that the compound is a more efficacious agonist than the standard used in the assay.

Core Mechanism of Action: Cannabinoid Receptor Signaling

BB-22 exerts its effects by activating the CB1 and CB2 receptors, which are G protein-coupled receptors (GPCRs).[6] The CB1 receptors are predominantly found in the central nervous system, mediating the psychoactive effects, while CB2 receptors are primarily located in the peripheral tissues and are associated with the immune system.[7]

G Protein-Coupled Signaling Pathway

Upon agonist binding, such as BB-22, the CB1/CB2 receptor undergoes a conformational change that facilitates the activation of an associated intracellular heterotrimeric G protein (primarily of the Gi/o type).[8] This activation leads to the dissociation of the Gα subunit from the Gβγ dimer. Both components then modulate the activity of downstream effector proteins.[9]

The primary downstream effect of Gi/o activation is the inhibition of adenylyl cyclase, which leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[6][8] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).

G_Protein_Signaling cluster_membrane Plasma Membrane CB1R CB1/CB2 Receptor G_protein Gi/o Protein (αβγ) CB1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts BB22 BB-22 BB22->CB1R Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Altered Cellular Response PKA->Cellular_Response Phosphorylates Targets MAPK_Signaling cluster_membrane Plasma Membrane CB1R CB1/CB2 Receptor G_protein Gi/o Protein (αβγ) CB1R->G_protein Activation G_betagamma Gβγ G_protein->G_betagamma Dissociates Src Src G_betagamma->Src Activates BB22 BB-22 BB22->CB1R Binds Ras Ras Src->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., CREB) ERK->Transcription_Factors Phosphorylates Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Regulates Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of Test Compound Start->Prepare_Reagents Plate_Setup Add Radioligand, Compound, and Membranes to 96-well Plate Prepare_Reagents->Plate_Setup Incubation Incubate at 30°C for 90 minutes Plate_Setup->Incubation Filtration Rapid Filtration and Washing to Separate Bound and Free Ligand Incubation->Filtration Scintillation Add Scintillation Fluid and Count Radioactivity Filtration->Scintillation Analysis Data Analysis: Calculate IC50 and Ki Scintillation->Analysis End End Analysis->End cAMP_Assay_Workflow Start Start Cell_Culture Culture CB1/CB2-expressing Cells in a 96-well Plate Start->Cell_Culture Pre_incubation Pre-incubate with Phosphodiesterase Inhibitor Cell_Culture->Pre_incubation Stimulation Add Test Compound Dilutions and Forskolin Pre_incubation->Stimulation Incubation Incubate at 37°C for 30 minutes Stimulation->Incubation Lysis_Detection Lyse Cells and Measure Intracellular cAMP Levels Incubation->Lysis_Detection Analysis Data Analysis: Calculate EC50 and Emax Lysis_Detection->Analysis End End Analysis->End MAPK_Assay_Workflow Start Start Cell_Treatment Serum-starve and Treat Cells with Test Compound Start->Cell_Treatment Lysis Lyse Cells and Quantify Protein Cell_Treatment->Lysis Western_Blot SDS-PAGE and Western Blotting Lysis->Western_Blot Antibody_Probing Probe with Anti-p-ERK and Anti-total-ERK Antibodies Western_Blot->Antibody_Probing Detection ECL Detection and Imaging Antibody_Probing->Detection Analysis Quantify Band Intensities and Determine Fold-Change Detection->Analysis End End Analysis->End

References

A Technical Guide to the Spectroscopic Analysis of Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core spectroscopic techniques used in the structural elucidation and analysis of novel quinoline derivatives. It is intended to serve as a practical resource, offering detailed experimental protocols, data interpretation guidelines, and a summary of characteristic spectral data to aid researchers in their drug discovery and development efforts.

Introduction

Quinoline and its derivatives represent a vital class of heterocyclic compounds, forming the core scaffold of numerous natural products and synthetic molecules with significant biological activity.[1][2] They are prominent in medicinal chemistry, with applications as antimicrobial, anticancer, and antimalarial agents.[3] The precise characterization of newly synthesized quinoline derivatives is paramount for understanding their structure-activity relationships (SAR).[4] Spectroscopic techniques are the cornerstone of this characterization, providing unambiguous confirmation of molecular structure, purity, and electronic properties. This guide focuses on the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy for the analysis of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of quinoline derivatives in solution. It provides detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms, allowing for the determination of connectivity through the analysis of scalar couplings.[5]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified quinoline derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆).[5][6] The choice of solvent is critical, as polar solvents can induce hydrogen-bonding with the quinoline nitrogen, affecting chemical shifts.[5]

  • Instrumentation: Acquire spectra on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.

    • Typical spectral width: 0 to 200 ppm.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • 2D NMR (for complex structures): For unambiguous assignment, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H correlations and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to establish C-H correlations.[2][7]

Data Interpretation and Tabulated Data

The aromatic protons of the quinoline ring typically appear in the δ 7.0–9.0 ppm range, while the carbons resonate between δ 120–150 ppm.[8] Substituents can cause significant shifts; for instance, signals for amide NH groups can be found in the δ 10.33–11.15 ppm region.[9]

Position Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm) Notes
C2-H8.5 - 8.9150 - 152Often a doublet of doublets, sensitive to substitution.
C3-H7.3 - 7.6121 - 123Sensitive to substitution at C2 and C4.
C4-H8.0 - 8.8147 - 149Can be a sharp singlet or doublet depending on C3.
C5-H7.7 - 8.1128 - 130Part of the benzenoid ring system.
C6-H7.4 - 7.7127 - 129
C7-H7.6 - 7.9126 - 128
C8-H7.9 - 8.2129 - 131Often deshielded due to proximity to the nitrogen lone pair.
C4a (Quaternary)-136 - 138Bridgehead carbon.
C8a (Quaternary)-148 - 150Bridgehead carbon adjacent to nitrogen.

Table 1: Characteristic ¹H and ¹³C NMR chemical shifts for the unsubstituted quinoline core. Data compiled from sources.[8][9]

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of novel quinoline derivatives and confirming their elemental composition through high-resolution measurements (HRMS).[9] Fragmentation patterns observed in the mass spectrum provide valuable structural information, helping to identify substituents and their positions.[10][11]

Experimental Protocol: ESI-TOF MS
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the ionization source.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source and a time-of-flight (TOF) mass analyzer for accurate mass measurements.[10][11] Electron Ionization (EI) can also be used and provides complementary fragmentation data.[12]

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire data in positive ion mode, as the quinoline nitrogen is readily protonated to form the [M+H]⁺ ion.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-1000).

  • Tandem MS (MS/MS): To aid structural elucidation, perform product ion scan experiments. Select the precursor molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.[10][11]

Data Interpretation and Tabulated Data

The most common fragmentation pathway for the quinoline core is the loss of a neutral hydrogen cyanide (HCN) molecule (27 Da) from the molecular ion.[13] The fragmentation of substituted quinolines is highly dependent on the nature and position of the substituent. For example, methoxyquinolines often show an initial loss of a methyl radical (•CH₃, 15 Da) followed by the loss of carbon monoxide (CO, 28 Da).[12]

Precursor Ion Fragment Ion (m/z) Neutral Loss Interpretation
[M]+• (Quinoline)102HCN (27 Da)Characteristic fragmentation of the quinoline ring.[13]
[M]+• (Methoxyquinoline)M-15•CH₃ (15 Da)Loss of the methyl group from the methoxy substituent.[12]
[M-15]+M-43CO (28 Da)Subsequent loss of carbon monoxide.[12]
[M]+• (Hydroxyquinoline)M-28CO (28 Da)Loss of carbon monoxide from the molecular ion.[12]

Table 2: Common fragmentation patterns observed in the mass spectra of simple quinoline derivatives.

Vibrational Spectroscopy (FT-IR & Raman)

Vibrational spectroscopy, including FT-IR and Raman, is used to identify the functional groups present in a molecule. These techniques are complementary and provide a detailed fingerprint of the compound's vibrational modes.

Experimental Protocol: FT-IR (ATR)
  • Sample Preparation: No special preparation is needed for the Attenuated Total Reflectance (ATR) technique. Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum.

    • Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.

    • The standard mid-IR region is 4000–400 cm⁻¹.[14]

Data Interpretation and Tabulated Data

The IR spectrum provides valuable information about specific bonds within the molecule. For instance, the presence of a carbonyl group (C=O) is easily identified by a strong absorption band, while N-H or O-H stretches appear as broader bands at higher wavenumbers.[9]

Wavenumber Range (cm⁻¹) Vibration Functional Group / Moiety
3500 - 3200N-H StretchAmine, Amide
3100 - 3000C-H StretchAromatic C-H
1710 - 1670C=O StretchCarbonyl (e.g., in quinolone derivatives)[9]
1620 - 1580C=C StretchAromatic ring breathing
1555 - 1520C=C StretchAromatic ring C=C bonds[9]
1300 (approx.)N-N StretchAzide group (if present)[6]
1090 (approx.)C-Cl StretchChloro-substituent[6]
900 - 675C-H BendOut-of-plane bending of aromatic C-H

Table 3: Characteristic FT-IR absorption frequencies for functional groups in quinoline derivatives. Data compiled from sources.[6][9]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within conjugated π-systems. The position (λmax) and intensity (molar extinction coefficient, ε) of absorption bands are characteristic of the quinoline chromophore and are sensitive to substitution and solvent polarity.[15]

Experimental Protocol: UV-Vis
  • Sample Preparation: Prepare a dilute stock solution of the quinoline derivative in a UV-transparent solvent (e.g., ethanol, methanol, DMSO).[16][17] Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes (1 cm path length).

    • Fill one cuvette with the pure solvent to serve as a blank.

    • Fill the other cuvette with the sample solution.

    • Scan the spectrum over a range of 200–400 nm.[18]

    • Identify the wavelength(s) of maximum absorbance (λmax).

Data Interpretation and Tabulated Data

Quinoline derivatives typically exhibit multiple absorption bands in the UV region corresponding to π–π* transitions. The exact λmax is influenced by the type and position of substituents. Electron-donating groups (e.g., -OH, -OCH₃) or extending the conjugation (e.g., styryl groups) generally cause a bathochromic (red) shift to longer wavelengths.[17]

Derivative Type Solvent Typical λmax Range (nm) Notes
Simple QuinolinesEthanol270 - 320Multiple bands are common.
Styryl QuinolinesDMSO325 - 376Extended conjugation leads to a red shift.[17]
HydroxyquinolinesMethanol310 - 350Position of -OH group influences λmax.
Quinoline-CarboxaldehydesVarious250 - 350Carbonyl group acts as a chromophore.[18]

Table 4: Representative UV-Vis absorption maxima for classes of quinoline derivatives. Data compiled from sources.[17][18]

Visualization of Workflows and Pathways

Spectroscopic Analysis Workflow

The logical flow for the characterization of a novel quinoline derivative involves a multi-technique approach to build a complete structural picture.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Novel Quinoline Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification MS Mass Spec (MS) [M+H]⁺, HRMS Purification->MS NMR NMR (¹H, ¹³C, 2D) Purification->NMR FTIR FT-IR (Functional Groups) Purification->FTIR UVVIS UV-Vis (Conjugation, λmax) Purification->UVVIS Structure Final Structure Confirmed MS->Structure MS->Structure Molecular Formula NMR->Structure NMR->Structure Connectivity & Stereochem FTIR->Structure FTIR->Structure Functional Groups UVVIS->Structure G PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Inhibitor Quinoline Derivative Inhibitor Inhibitor->PI3K inhibits Inhibitor->mTOR inhibits G Ras/Raf/MEK/ERK Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Transcription Gene Transcription (Cell Growth, Proliferation) ERK->Transcription promotes Inhibitor Quinoline Derivative Inhibitor Inhibitor->RTK inhibits receptor Inhibitor->Raf inhibits

References

In-Depth Technical Guide: Physicochemical Properties and Biological Profile of CAS Number 2365471-55-0

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the available scientific information for the compound identified by CAS number 2365471-55-0. This molecule is recognized as a synthetic cannabinoid, structurally analogous to well-known compounds such as JWH-018. Its formal chemical name is 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid, 7-isoquinolinyl ester , and it is also referred to in chemical catalogs as BB-22 7-hydroxyisoquinoline isomer .

This document is intended for researchers in the fields of pharmacology, toxicology, and forensic science, as well as professionals involved in drug development and regulation. It aims to consolidate the known physicochemical properties, propose a potential synthetic route, and describe the likely biological signaling pathways based on its structural classification. It is important to note that the physiological and toxicological properties of this specific compound are largely uncharacterized in published scientific literature.

Physicochemical Properties

The known physicochemical properties of 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid, 7-isoquinolinyl ester are summarized in the table below. This information has been compiled from various chemical supplier catalogs and databases.

PropertyValueSource
CAS Number 2365471-55-0N/A
Formal Name 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid, 7-isoquinolinyl esterN/A
Synonym(s) BB-22 7-hydroxyisoquinoline isomer, PB-22 4-hydroxyisoquinoline isomerN/A
Molecular Formula C₂₅H₂₄N₂O₂N/A
Molecular Weight 384.5 g/mol N/A
Appearance Crystalline solidN/A
Purity ≥98%N/A
UV/Vis. λmax 217, 295 nmN/A
Storage Temperature -20°CN/A
Stability ≥ 5 years (at -20°C)N/A

Spectroscopic Data

Detailed spectroscopic data such as ¹H-NMR, ¹³C-NMR, IR, and mass spectrometry for CAS number 2365471-55-0 are not widely available in the public domain. The UV/Vis absorption maxima have been reported at 217 and 295 nm.

Synthesis

A specific, peer-reviewed synthesis protocol for 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid, 7-isoquinolinyl ester has not been identified in the surveyed literature. However, a plausible two-step synthetic pathway can be proposed based on the synthesis of its precursors and general organic chemistry principles.

Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Synthesis of the Indole Carboxylic Acid Intermediate cluster_1 Step 2: Esterification Indole-3-carboxylic_acid Indole-3-carboxylic acid Intermediate_acid 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid Indole-3-carboxylic_acid->Intermediate_acid Alkylation (e.g., NaH, DMF) Cyclohexylmethyl_bromide Cyclohexylmethyl bromide Cyclohexylmethyl_bromide->Intermediate_acid Final_Product 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid, 7-isoquinolinyl ester (CAS: 2365471-55-0) Intermediate_acid->Final_Product Esterification (e.g., DCC, DMAP) 7-Hydroxyisoquinoline 7-Hydroxyisoquinoline 7-Hydroxyisoquinoline->Final_Product

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Disclaimer: The following protocols are proposed and have not been experimentally validated for this specific compound. They are based on general procedures for similar chemical transformations.

Step 1: Synthesis of 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid (Intermediate)

  • Materials: Indole-3-carboxylic acid, sodium hydride (NaH), N,N-dimethylformamide (DMF), cyclohexylmethyl bromide.

  • Procedure:

    • To a solution of indole-3-carboxylic acid in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise at 0°C.

    • Stir the mixture at room temperature for 1 hour.

    • Add cyclohexylmethyl bromide dropwise to the reaction mixture.

    • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Acidify the aqueous solution with a suitable acid (e.g., 1M HCl) to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry under vacuum to yield 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid.

Step 2: Synthesis of 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid, 7-isoquinolinyl ester (Final Product)

  • Materials: 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid, 7-hydroxyisoquinoline, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), dichloromethane (DCM).

  • Procedure:

    • Dissolve 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid and 7-hydroxyisoquinoline in anhydrous DCM.

    • Add a catalytic amount of DMAP to the solution.

    • Add a solution of DCC in DCM dropwise to the reaction mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final product.

Biological Activity and Signaling Pathways

As a structural analog of JWH-018, 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid, 7-isoquinolinyl ester is presumed to act as a potent agonist at the cannabinoid receptors CB1 and CB2. These receptors are G-protein coupled receptors (GPCRs) that mediate the physiological and psychoactive effects of cannabinoids.

Cannabinoid Receptor 1 (CB1) Signaling Pathway

The CB1 receptor is primarily expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids. Its activation generally leads to an inhibitory effect on neurotransmission.

CB1_Signaling Ligand Synthetic Cannabinoid (e.g., CAS 2365471-55-0) CB1R CB1 Receptor Ligand->CB1R Agonist Binding G_protein Gi/o Protein CB1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Voltage-gated Ca²⁺ Channels G_protein->Ca_channel Inhibition K_channel K⁺ Channels G_protein->K_channel Activation MAPK MAPK/ERK Pathway G_protein->MAPK Activation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Neurotransmitter_release Neurotransmitter Release Ca_channel->Neurotransmitter_release Reduced Influx

Caption: General CB1 receptor signaling cascade.

Cannabinoid Receptor 2 (CB2) Signaling Pathway

The CB2 receptor is predominantly found in the peripheral nervous system and on immune cells. Its activation is associated with the modulation of immune responses and inflammation.

CB2_Signaling Ligand Synthetic Cannabinoid (e.g., CAS 2365471-55-0) CB2R CB2 Receptor Ligand->CB2R Agonist Binding G_protein Gi/o Protein CB2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK/ERK Pathway G_protein->MAPK Activation PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Activation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Immune_response Modulation of Immune Response MAPK->Immune_response PI3K_Akt->Immune_response

Caption: General CB2 receptor signaling cascade.

Conclusion

The compound with CAS number 2365471-55-0, 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid, 7-isoquinolinyl ester, is a synthetic cannabinoid for which there is limited publicly available scientific data. This guide has summarized its known physicochemical properties and proposed a potential synthetic route and the likely signaling pathways it activates based on its structural class. It is imperative for researchers to conduct further studies to fully characterize its spectroscopic profile, confirm its synthesis, and elucidate its specific pharmacological and toxicological effects. The information provided herein should serve as a foundational resource for future research and development involving this compound.

The Enduring Legacy and Evolving Synthesis of Quinoline-Based Compounds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals on the discovery, synthesis, and therapeutic applications of the quinoline scaffold, a cornerstone in medicinal chemistry.

The quinoline motif, a bicyclic aromatic heterocycle, has been a prolific source of therapeutic agents for over a century. From the historical significance of quinine in combating malaria to the latest generation of targeted cancer therapies, quinoline-based compounds continue to be a focal point of drug discovery and development. This technical guide provides an in-depth exploration of the core aspects of quinoline chemistry, including established and modern synthetic strategies, and a detailed look at their diverse biological activities, supported by quantitative data and mechanistic insights.

A Rich History and Diverse Biological Landscape

First isolated from coal tar in 1834, the quinoline scaffold is present in numerous natural alkaloids, most notably the cinchona alkaloids like quinine, which were the first effective treatment for malaria. This initial discovery spurred extensive research into synthetic quinoline derivatives, leading to the development of a wide array of drugs with a broad spectrum of pharmacological activities.[1] These include antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties.[2][3] The versatility of the quinoline ring system allows for functionalization at various positions, enabling the fine-tuning of its physicochemical and biological properties.[4]

Key Synthetic Methodologies: From Classic Reactions to Modern Innovations

The construction of the quinoline core has been achieved through several named reactions, many of which are still widely used today. In recent years, significant efforts have been made to develop more efficient, greener, and versatile synthetic protocols.[5][6]

Classical Synthesis of Quinolines

Several foundational methods for quinoline synthesis have stood the test of time, each offering a unique pathway to substituted quinolines.

  • Skraup Synthesis: This is one of the oldest and most well-known methods for synthesizing quinolines. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[7][8] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to form the quinoline ring.[8]

  • Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method utilizes α,β-unsaturated aldehydes or ketones in the presence of a strong acid, typically hydrochloric acid or sulfuric acid, to react with anilines.[8][9] This approach allows for the synthesis of a wider range of substituted quinolines.

  • Friedländer Synthesis: This versatile method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or an ester, in the presence of an acid or base catalyst.[10][11] The reaction proceeds via an initial aldol condensation followed by cyclization and dehydration.

  • Combes Quinoline Synthesis: This reaction involves the condensation of an aniline with a β-diketone in the presence of a strong acid, such as sulfuric acid.[7][12] The intermediate enamine undergoes cyclization to form the quinoline ring.

  • Pfitzinger Reaction: This method provides a route to quinoline-4-carboxylic acids by reacting isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[1][13] The isatin ring is opened to form an intermediate that then condenses with the carbonyl compound and cyclizes.

Modern Synthetic Approaches

Contemporary research focuses on improving the efficiency, substrate scope, and environmental footprint of quinoline synthesis. These modern methods often employ transition-metal catalysts, microwave irradiation, or multi-component reactions.[14][15] The use of greener solvents and catalysts is also a significant area of focus.[6]

Therapeutic Applications and Biological Activity

The broad biological activity of quinoline derivatives has led to their investigation and use in treating a multitude of diseases.

Anticancer Activity

Quinoline-based compounds have emerged as a significant class of anticancer agents, with several approved drugs and numerous candidates in clinical trials.[16][17] They exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Table 1: Anticancer Activity of Representative Quinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone Derivative 12eMGC-803 (Gastric)1.38[17]
HCT-116 (Colon)5.34[17]
MCF-7 (Breast)5.21[17]
Morpholinoquinazoline AK-10A549 (Lung)8.55[10]
MCF-7 (Breast)3.15[10]
SHSY-5Y (Neuroblastoma)3.36[10]
Indeno[1,2-b]quinoline Derivative 1FL (Amnion)1.1[14]
Substituted Quinoline 4fA549 (Lung)Comparable to Doxorubicin[4]
MCF-7 (Breast)Comparable to Doxorubicin[4]
Antimalarial Activity

The historical success of quinine and the development of synthetic analogues like chloroquine have cemented the importance of quinolines in antimalarial drug discovery.[1][18] Research continues to focus on developing new quinoline-based antimalarials to combat the growing problem of drug resistance in Plasmodium falciparum.[18]

Table 2: Antimalarial Activity of Representative Quinoline Derivatives against Plasmodium falciparum

CompoundStrainIC50Reference
Chloroquine Analogue (CEQ)3D7 (Sensitive)46 ± 4 nM[1]
K1 (Resistant)405 ± 32 nM[1]
Chloroquine Analogue (DAQ)3D7 (Sensitive)Comparable to Chloroquine[1]
K1 (Resistant)Active[1]
Quinolinyl-1,2-dihydropyridine 86-0.014 µg/mL[18]
Chloroquine Acetamide Hybrid CQPA-26NF54 (Sensitive)1.29 µM
Bisquinoline Derivative 7-1-100 nM[19]
4-Aminoquinoline-pyrimidine hybrid 21D6 (Sensitive)0.033 µM[20]
W2 (Resistant)0.058 µM[20]
Antibacterial Activity

Fluoroquinolones, a major class of synthetic antibacterial agents, feature a quinolone core. They are widely used to treat a variety of bacterial infections.[2][21] Research in this area is driven by the need to overcome bacterial resistance to existing antibiotics.

Table 3: Antibacterial Activity of Representative Quinolone Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
CiprofloxacinE. coli0.0019 - 0.2500[2]
S. aureus0.0156 - 4.0000[2]
NorfloxacinE. coli0.0019 - 0.2500[2]
S. aureus0.0156 - 4.0000[2]

Signaling Pathways Targeted by Quinoline-Based Compounds

Many of the therapeutic effects of quinoline derivatives, particularly in oncology, are attributed to their ability to modulate key cellular signaling pathways.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met axis is implicated in the development and progression of many cancers. Several quinoline-based inhibitors targeting c-Met have been developed.[19][22]

cMet_Signaling_Pathway c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds and activates Grb2 Grb2 cMet->Grb2 Recruits PI3K PI3K cMet->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis, Invasion ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Quinoline_Inhibitor Quinoline-based c-Met Inhibitor Quinoline_Inhibitor->cMet Inhibits

Diagram of the c-Met signaling pathway and the inhibitory action of quinoline-based compounds.

EGFR and VEGFR Signaling Pathways

The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are key drivers of tumor growth, proliferation, and angiogenesis. Dual inhibitors targeting both EGFR and VEGFR have shown significant promise in cancer therapy, and several quinoline-based compounds have been developed for this purpose.[4][11][23]

EGFR_VEGFR_Signaling EGFR and VEGFR Signaling Pathways EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway EGFR->Ras_Raf_MEK_ERK PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway EGFR->PI3K_Akt_mTOR VEGFR->Ras_Raf_MEK_ERK VEGFR->PI3K_Akt_mTOR Cell_Proliferation Cell Proliferation & Survival Ras_Raf_MEK_ERK->Cell_Proliferation PI3K_Akt_mTOR->Cell_Proliferation Angiogenesis Angiogenesis PI3K_Akt_mTOR->Angiogenesis Quinoline_Inhibitor Quinoline-based EGFR/VEGFR Inhibitor Quinoline_Inhibitor->EGFR Quinoline_Inhibitor->VEGFR

Overview of EGFR and VEGFR signaling and the dual inhibitory action of certain quinoline compounds.

PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, making it an attractive target for drug development. Several quinoline derivatives have been shown to inhibit this pathway at various points.[24][25][26]

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Quinoline_Inhibitor Quinoline-based Inhibitor Quinoline_Inhibitor->PI3K Inhibits Quinoline_Inhibitor->mTORC1 Inhibits

The PI3K/Akt/mTOR pathway and points of inhibition by quinoline-based compounds.

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative quinoline derivatives using classical methods.

Skraup Synthesis of 2-Methylquinoline

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous sulfate (optional, as a moderator)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to aniline while cooling in an ice bath.

  • Slowly add glycerol to the mixture with continuous stirring.

  • Add nitrobenzene (and ferrous sulfate if used).

  • Heat the mixture gently at first, then increase the temperature to reflux for several hours. The reaction is exothermic and may require careful temperature control.

  • After the reaction is complete, cool the mixture and cautiously pour it into a large volume of water.

  • Make the solution strongly alkaline with sodium hydroxide solution to liberate the free base.

  • Steam distill the mixture to isolate the crude 2-methylquinoline.

  • Separate the organic layer from the distillate and dry it over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Purify the product by distillation.

Friedländer Synthesis of 2-Phenylquinoline

Materials:

  • 2-Aminobenzophenone

  • Acetone

  • Sodium ethoxide or another suitable base

  • Ethanol

Procedure:

  • Dissolve 2-aminobenzophenone in ethanol in a round-bottom flask.

  • Add a solution of sodium ethoxide in ethanol to the flask.

  • Add acetone to the reaction mixture.

  • Reflux the mixture for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-phenylquinoline.

Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic acid

Materials:

  • Isatin

  • Acetophenone

  • Potassium hydroxide

  • Ethanol

  • Water

Procedure:

  • Dissolve potassium hydroxide in a mixture of ethanol and water in a round-bottom flask.

  • Add isatin to the basic solution and stir until it dissolves.

  • Slowly add acetophenone to the reaction mixture.

  • Reflux the mixture for several hours.

  • After cooling, acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain pure 2-phenylquinoline-4-carboxylic acid.[27]

Conclusion

The quinoline scaffold remains a privileged structure in medicinal chemistry, with a rich history and a vibrant future. The classical synthetic methods, while still relevant, are continuously being refined and supplemented by modern, more efficient techniques. The diverse biological activities of quinoline derivatives, particularly in the areas of cancer, malaria, and bacterial infections, ensure that this versatile heterocycle will continue to be a fertile ground for the discovery of new and improved therapeutic agents. The ongoing exploration of their mechanisms of action and the targeted design of new derivatives promise to further expand the therapeutic utility of this remarkable class of compounds.

References

Methodological & Application

Illuminating Cellular Dynamics: Protocols for Live-Cell Imaging with Novel Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for a selection of novel fluorescent probes designed for live-cell imaging. The curated probes offer advanced capabilities for investigating critical cellular processes, including mitochondrial viscosity and protein aggregation. This guide will facilitate the seamless integration of these powerful tools into your research workflows.

Probes for Monitoring Mitochondrial Viscosity

Mitochondrial viscosity is a critical parameter reflecting the organelle's functional state. Alterations in viscosity have been linked to various cellular stresses and disease pathologies. Here, we detail the application of two novel fluorescent probes, BTV , a BODIPY-based probe, and TCF-VIS1 , for real-time monitoring of mitochondrial viscosity in living cells.

Quantitative Data Summary
ProbeExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Fluorescence Enhancement (High Viscosity)Key Features
BTV ~488~510~22>100-fold intensity increaseBODIPY-based, mitochondria-targeting, suitable for Fluorescence Lifetime Imaging Microscopy (FLIM)[1][2]
TCF-VIS1 405 (PBS), 460 (Glycerol)644184 (Glycerol)78-fold intensity increaseLarge Stokes shift, red emission, low cytotoxicity[3]
Experimental Protocols

Probe Preparation:

  • BTV: Prepare a stock solution of 1 mM BTV in DMSO.

  • TCF-VIS1: Prepare a stock solution of 10 mM TCF-VIS1 in DMSO.

Live-Cell Imaging Protocol for BTV:

  • Cell Culture: Plate HeLa cells on glass-bottom dishes and culture to 70-80% confluency.

  • Probe Loading: Incubate cells with 1 µM BTV in fresh culture medium for 30 minutes at 37°C.[1]

  • Co-staining (Optional): For mitochondrial localization, co-incubate with a far-red mitochondrial tracker (e.g., MitoTracker Deep Red) at a final concentration of 0.5 µM.[1]

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Imaging: Image the cells in fresh culture medium using a confocal microscope equipped with a 488 nm laser for excitation and collecting emission at 500-550 nm. For FLIM, follow the instrument-specific guidelines.

Live-Cell Imaging Protocol for TCF-VIS1:

  • Cell Culture: Plate HepG2 or HeLa cells on glass-bottom dishes and culture to the desired confluency.

  • Probe Loading: Incubate cells with 10 µM TCF-VIS1 in culture medium for 10 minutes at 37°C.[3]

  • Washing: Wash the cells with PBS.

  • Imaging: Acquire fluorescence images using a confocal microscope with excitation at 488 nm and emission collection between 600-750 nm.[4]

Signaling Pathway and Experimental Workflow

Changes in mitochondrial viscosity are often linked to alterations in mitochondrial function, which can be triggered by various cellular stresses, including oxidative stress and ionophore treatment.

MitochondrialViscosityWorkflow cluster_workflow Experimental Workflow cluster_pathway Cellular Events Leading to Viscosity Change Cell Culture Cell Culture Probe Incubation Probe Incubation Cell Culture->Probe Incubation Washing Washing Probe Incubation->Washing Live-Cell Imaging Live-Cell Imaging Washing->Live-Cell Imaging Increased Mitochondrial Viscosity Increased Mitochondrial Viscosity Live-Cell Imaging->Increased Mitochondrial Viscosity Measures Cellular Stress Cellular Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Cellular Stress->Mitochondrial Dysfunction Altered Metabolism Altered Metabolism Mitochondrial Dysfunction->Altered Metabolism Altered Metabolism->Increased Mitochondrial Viscosity

Workflow for monitoring mitochondrial viscosity.

Probes for Visualizing Protein Aggregation

The misfolding and aggregation of proteins are hallmarks of numerous neurodegenerative diseases. The AggTag method offers a powerful approach to visualize these processes in real-time, enabling the detection of both early-stage soluble oligomers and late-stage insoluble aggregates.[5][6]

Quantitative Data Summary
ProbeTag SystemEmission ColorKey Features
AggTag P1 Halo-tagRedFluorogenic, detects soluble oligomers and insoluble aggregates.[7][8]
AggTag P2 SNAP-tagGreenFluorogenic, orthogonal to P1 for dual-color imaging.[7][8]
Experimental Protocol

This protocol is adapted for the use of AggTag probes with Halo-tag and SNAP-tag systems.

  • Plasmid Transfection: Transfect mammalian cells (e.g., HEK293T) with plasmids encoding the protein of interest fused to either a Halo-tag or a SNAP-tag.

  • Cell Culture: Culture the transfected cells on glass-bottom dishes for 24-48 hours to allow for protein expression.

  • Probe Labeling:

    • For AggTag P1 (Halo-tag): Incubate cells with 1-5 µM of the P1 probe in the culture medium for 30 minutes.

    • For AggTag P2 (SNAP-tag): Incubate cells with 1-5 µM of the P2 probe in the culture medium for 30 minutes.

    • For dual-color imaging, co-incubate with both probes.

  • Washing: Wash the cells three times with fresh, pre-warmed culture medium.

  • Imaging: Image the cells using a confocal microscope.

    • AggTag P1 (Red): Excite at ~561 nm and collect emission at ~570-620 nm.

    • AggTag P2 (Green): Excite at ~488 nm and collect emission at ~500-550 nm.

Protein Aggregation Pathway and Detection Principle

The AggTag method is based on the "turn-on" fluorescence of the probes upon binding to misfolded and aggregated proteins. In their unbound state, the probes are non-fluorescent. The restricted environment within protein aggregates inhibits the non-radiative decay pathways of the fluorophore, leading to a significant increase in fluorescence.

ProteinAggregation cluster_pathway Protein Aggregation Pathway cluster_detection AggTag Detection Mechanism Native Native Protein Misfolded Misfolded Monomers Native->Misfolded Oligomers Soluble Oligomers Misfolded->Oligomers Probe_Off AggTag Probe (Non-fluorescent) Aggregates Insoluble Aggregates Oligomers->Aggregates Probe_On_Oligo Probe-Oligomer Complex (Fluorescent) Oligomers->Probe_On_Oligo Probe_On_Agg Probe-Aggregate Complex (Fluorescent) Aggregates->Probe_On_Agg Probe_Off->Probe_On_Oligo Binds Probe_Off->Probe_On_Agg Binds

The AggTag method for detecting protein aggregation.

References

Application Notes and Protocols for High-Throughput Screening Assays Using Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for high-throughput screening (HTS) assays utilizing quinoline derivatives, a versatile scaffold in drug discovery. The focus is on their application as kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

Application Note 1: Cell-Based High-Throughput Screening for PI3K/mTOR Inhibitors

This note describes a biochemical HTS assay to identify and characterize quinoline-based inhibitors of the PI3K/Akt/mTOR signaling pathway. The protocol is adapted from established kinase screening platforms and is suitable for screening large compound libraries.

Signaling Pathway Overview

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Quinoline derivatives have emerged as potent inhibitors of key kinases within this pathway, such as PI3K and mTOR.[1]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Quinoline Quinoline Derivative (e.g., PQQ) Quinoline->mTORC2 Inhibition Quinoline->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway with the inhibitory action of a quinoline derivative on mTORC1 and mTORC2.

Experimental Workflow

The following diagram illustrates the typical workflow for a high-throughput screening campaign to identify novel quinoline-based kinase inhibitors.

HTS_Workflow cluster_0 Primary Screen cluster_1 Dose-Response & Confirmation cluster_2 Secondary Assays cluster_3 Hit-to-Lead Compound_Library Quinoline Derivative Library Primary_HTS Single-Dose HTS (e.g., 10 µM) Compound_Library->Primary_HTS Hit_Identification Initial Hit Identification (>50% Inhibition) Primary_HTS->Hit_Identification Dose_Response Dose-Response Screening Hit_Identification->Dose_Response IC50 IC50 Determination Dose_Response->IC50 Orthogonal_Assay Orthogonal Assays (e.g., different technology) IC50->Orthogonal_Assay Selectivity_Profiling Kinase Selectivity Profiling Orthogonal_Assay->Selectivity_Profiling SAR Structure-Activity Relationship (SAR) Studies Selectivity_Profiling->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: A generalized workflow for a high-throughput screening campaign of quinoline derivatives.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative quinoline derivatives against mTOR and various cancer cell lines.

Compound IDTargetAssay TypeIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
PQQ mTORCell-based/Cell-free64HL-60Not Reported[2]
Compound 15a mTOREnzymatic14HCT-1160.46[3]
PC-30.61[3]
MCF-70.24[3]
Compound 24 mTOREnzymatic<50HCT-1160.11[4]
PC-30.17[4]
MCF-70.04[4]
Compound 42 mTOREnzymatic31Not ReportedNot Reported[1]
HTS Assay Performance Metrics
ParameterValueDescriptionReference
Z' Factor 0.71Indicates a robust and reliable assay suitable for HTS.[5]
Hit Rate 0.7%Percentage of compounds identified as initial hits in the primary screen.[6]
Detailed Experimental Protocol: LanthaScreen™ Kinase Assay for mTOR

This protocol is adapted for a 384-well plate format and is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

  • LanthaScreen™ Tb-anti-p70S6K (Thr389) Antibody

  • GFP-p70S6K substrate

  • mTOR kinase

  • ATP

  • Kinase Buffer

  • Quinoline derivative library dissolved in DMSO

  • 384-well low-volume plates

  • TR-FRET plate reader

Procedure:

  • Compound Plating:

    • Dispense 100 nL of quinoline derivatives from the library (typically at a stock concentration of 10 mM in DMSO) into the wells of a 384-well plate. This results in a final assay concentration of 10 µM.

    • For control wells, dispense 100 nL of DMSO (negative control) or a known mTOR inhibitor (positive control).

  • Kinase/Substrate Preparation and Dispensing:

    • Prepare a 2X kinase/substrate solution in kinase buffer containing GFP-p70S6K substrate and mTOR kinase.

    • Dispense 5 µL of the 2X kinase/substrate solution into each well of the assay plate.

    • Incubate for 15 minutes at room temperature.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in kinase buffer.

    • Add 5 µL of the 2X ATP solution to each well to initiate the kinase reaction. The final volume in each well is 10 µL.

    • Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Prepare a 2X detection solution containing the LanthaScreen™ Tb-anti-p70S6K (Thr389) antibody in TR-FRET dilution buffer.

    • Add 10 µL of the 2X detection solution to each well. The final volume is 20 µL.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm (GFP) and 495 nm (Terbium).

    • Calculate the emission ratio (520 nm / 495 nm).

  • Data Analysis:

    • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

    • Calculate the percent inhibition for each compound.

    • Identify initial "hits" as compounds that exhibit inhibition above a defined threshold (e.g., >50%).

Application Note 2: Cytotoxicity Screening of Quinoline Derivatives

This note provides a protocol for a cell-based MTT assay to evaluate the cytotoxic effects of quinoline derivatives on cancer cell lines. This is a crucial secondary assay to assess the therapeutic potential and selectivity of the identified hits.

Experimental Protocol: MTT Cell Viability Assay

Materials:

  • Human cancer cell line (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Quinoline derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline derivatives in cell culture medium. The final DMSO concentration should be kept below 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include wells with medium and DMSO only as a vehicle control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization of Formazan:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

References

Application Notes and Protocols for Monitoring Intracellular Zinc Ions with Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zinc is an essential trace element crucial for a vast array of cellular processes, including enzymatic activity, gene expression, and neurotransmission.[1][2] Dysregulation of intracellular zinc homeostasis is implicated in numerous diseases, such as Alzheimer's disease and diabetes.[1] Fluorescent probes have emerged as indispensable tools for the real-time, non-invasive monitoring of labile zinc ions (Zn²⁺) in living cells, offering high sensitivity and spatiotemporal resolution.[3][4] These probes are invaluable for elucidating the complex roles of zinc in cellular signaling and for the development of novel therapeutics targeting zinc-dependent pathways.

This document provides detailed application notes and protocols for the use of fluorescent probes in monitoring intracellular zinc ions. It covers the fundamental principles of probe design, key performance metrics, and step-by-step experimental procedures.

Probe Design and Mechanism of Action

Small-molecule fluorescent probes for Zn²⁺ typically consist of three key components: a fluorophore, a Zn²⁺-specific chelator (receptor), and a linker.[2] The detection mechanism often relies on modulating the photophysical properties of the fluorophore upon binding to Zn²⁺. Several common mechanisms are employed:

  • Photoinduced Electron Transfer (PET): In the absence of Zn²⁺, the electron-rich chelator quenches the fluorescence of the fluorophore through PET. Binding of Zn²⁺ to the chelator inhibits this process, leading to a "turn-on" fluorescence response.[2][5][6] Many popular probes, such as those in the Zinpyr (ZP) family, operate via this mechanism.[5]

  • Intramolecular Charge Transfer (ICT): The binding of Zn²⁺ alters the electron distribution within the probe, causing a shift in the emission wavelength. This allows for ratiometric imaging, where the ratio of fluorescence intensities at two different wavelengths is measured, providing a more quantitative analysis that is less susceptible to variations in probe concentration or excitation intensity.[3][4][7]

  • Förster Resonance Energy Transfer (FRET): FRET-based probes consist of two fluorophores, a donor and an acceptor. Zn²⁺ binding induces a conformational change that alters the distance or orientation between the two, thereby changing the efficiency of energy transfer and resulting in a ratiometric signal.[2][7]

  • Aggregation-Induced Emission (AIE): AIE probes are non-emissive when dissolved but become highly fluorescent upon aggregation. Zn²⁺ can induce the aggregation of these probes, leading to a significant fluorescence enhancement.[7][8]

Quantitative Data of Representative Fluorescent Zinc Probes

The selection of an appropriate fluorescent probe depends on the specific biological question and experimental setup. Key parameters to consider include the dissociation constant (Kd), which reflects the probe's affinity for Zn²⁺, the quantum yield (Φ), a measure of fluorescence efficiency, and the excitation and emission wavelengths. The table below summarizes these parameters for several commonly used and recently developed probes.

Probe NameType/FluorophoreExcitation (nm)Emission (nm)KdQuantum Yield (Φ)Fold ChangeNotes
FluoZin-3 Fluorescein49451615 nM[9]-~100High affinity, cell-impermeable salt available.[9]
Zinpyr-1 (ZP1) Fluorescein~495~515~0.7 nM->5One of the first widely used high-affinity probes.[5]
DA-ZP1 Acetylated ZP1495500-650--~70Improved sensitivity and reduced proton interference compared to ZP1.[10][11]
Probe 5 ---0.16 nM[4]--Exhibits very high affinity for Zn²⁺.[4]
Probe 6 Ratiometric438 (free)495 (bound)-0.26 (free), 0.56 (bound)[4]RatiometricRatiometric probe for imaging dynamic changes in labile Zn²⁺.[4]
Probe 7 Ratiometric455 (free)515 (bound)LOD: 25 ± 5 nM[4]0.16 (free), 0.22 (bound)[4]RatiometricTwo-photon induced ratiometric probe.[4]
QSP-H Quinoline350506LOD: 71 nM[12]0.007 (free), 0.23 (bound)[12]~40"Turn-on" probe with a large Stokes shift.[12]
QSP-Cl Quinoline--LOD: 67 nM[12]--High selectivity and works across a broad pH range.[12]
SpiroZin2 Far-red--Nanomolar affinity[7]--Insensitive to physiological pH changes, suitable for acidic vesicles.[7]

Experimental Protocols

Protocol 1: General Protocol for Intracellular Zn²⁺ Imaging with Small-Molecule Probes

This protocol provides a general framework for loading cells with a fluorescent Zn²⁺ probe and subsequent imaging. Optimization of probe concentration, loading time, and temperature may be required for specific cell types and probes.

Materials:

  • Fluorescent Zn²⁺ probe (e.g., FluoZin-3 AM, DA-ZP1)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Pluronic F-127 (optional, aids in probe solubilization)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Probe Stock Solution Preparation:

    • Prepare a 1-5 mM stock solution of the fluorescent probe in anhydrous DMSO.

    • For probes that are difficult to dissolve, a stock solution of 20% (w/v) Pluronic F-127 in DMSO can be used to aid solubilization.

    • Store the stock solution in small aliquots at -20°C, protected from light and moisture.

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips at an appropriate density to reach 60-80% confluency on the day of the experiment.

    • Allow cells to adhere and grow under normal culture conditions.

  • Probe Loading:

    • Prepare a loading solution by diluting the probe stock solution into HBSS or serum-free medium to a final concentration typically ranging from 1-10 µM.

    • Wash the cells once with warm HBSS.

    • Add the loading solution to the cells and incubate for 15-60 minutes at 37°C. The optimal loading time and temperature should be determined empirically.

  • Washing:

    • After incubation, remove the loading solution and wash the cells 2-3 times with warm HBSS to remove any excess extracellular probe.

    • Add fresh warm HBSS or imaging buffer to the cells. For some probes, a post-incubation period of ~30 minutes may be necessary to allow for complete de-esterification of AM esters by intracellular esterases.

  • Fluorescence Imaging:

    • Place the dish or coverslip on the stage of a fluorescence microscope.

    • Excite the probe at its optimal excitation wavelength and collect the emission using the appropriate filter set.

    • Acquire images to visualize the intracellular distribution and relative concentration of labile Zn²⁺.

    • For time-lapse imaging, acquire images at regular intervals to monitor dynamic changes in Zn²⁺ levels in response to stimuli.

  • Controls:

    • To confirm that the fluorescence signal is specific to Zn²⁺, treat cells with a membrane-permeable Zn²⁺ chelator, such as N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine (TPEN), to chelate intracellular Zn²⁺ and observe the expected decrease in fluorescence.

    • Conversely, to increase intracellular Zn²⁺ levels, cells can be treated with a Zn²⁺ ionophore like pyrithione in the presence of extracellular ZnCl₂.

Protocol 2: Quantifying Cellular Zinc Flux

This protocol, adapted from established methods, allows for the measurement of changes in cellular zinc concentrations over time.[9][13]

Materials:

  • Newport Green DCF or FluoZin-3

  • Black, clear-bottom 96-well cell culture plates

  • Poly-D-Lysine (for coating plates)

  • Standard Buffer (e.g., HBSS supplemented with 2 mM Glutamax and 1 mM Sodium Pyruvate)

  • Zinc-Pyrithione complex (e.g., 200 µM ZnCl₂ with 20 µM 2-Mercaptopyridine N-oxide)

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Plate Preparation:

    • Coat the wells of a 96-well plate with Poly-D-Lysine to enhance cell adherence.[13]

    • Seed cells into the coated plate and culture until they form a monolayer.

  • Assay Setup (for a membrane-permeable dye like Newport Green):

    • Wash cells with Standard Buffer.

    • Add the fluorescent dye (e.g., Newport Green) in Standard Buffer to each well.

    • Place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths (e.g., 505 nm excitation/535 nm emission for Newport Green).[9]

  • Measurement of Zinc Influx:

    • Begin fluorescence readings, taking measurements every minute.

    • After a baseline is established, use the plate reader's injector to add the Zinc-Pyrithione complex to induce Zn²⁺ influx.

    • Continue to record fluorescence every minute for 30-45 minutes.[9]

  • Data Analysis:

    • Subtract the background fluorescence from wells containing cells but no dye.

    • Plot the change in fluorescence intensity over time to visualize the kinetics of Zn²⁺ influx.

    • The rate of influx can be determined from the initial slope of the fluorescence increase.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in zinc signaling and the experimental workflow for using fluorescent probes.

ZincHomeostasis cluster_extracellular Extracellular Space cluster_cell Intracellular Space Extracellular Zn2+ Extracellular Zn2+ ZIP Transporters ZIP Transporters Extracellular Zn2+->ZIP Transporters Influx Labile Zn2+ Pool Labile Zn2+ Pool ZIP Transporters->Labile Zn2+ Pool ZnT Transporters ZnT Transporters ZnT Transporters->Extracellular Zn2+ Efflux Labile Zn2+ Pool->ZnT Transporters Metallothioneins (MTs) Metallothioneins (MTs) Labile Zn2+ Pool->Metallothioneins (MTs) Buffering Signaling Pathways Signaling Pathways Labile Zn2+ Pool->Signaling Pathways Modulation Enzymes & TFs Enzymes & TFs Labile Zn2+ Pool->Enzymes & TFs Cofactor

Caption: Intracellular zinc homeostasis is maintained by ZIP and ZnT transporters and metallothioneins.

ExperimentalWorkflow start Culture Cells on Glass-Bottom Dish prep_probe Prepare Probe Loading Solution start->prep_probe load_cells Incubate Cells with Probe prep_probe->load_cells wash Wash to Remove Excess Probe load_cells->wash image Fluorescence Microscopy (Time-Lapse Imaging) wash->image stimulate Add Stimulus (e.g., ZnCl2 + Ionophore) image->stimulate chelator Add Chelator (TPEN) for Control image->chelator analyze Analyze Fluorescence Intensity Changes image->analyze stimulate->image Continue Imaging chelator->image Confirm Signal

References

Application Notes and Protocols: Synthesis and Evaluation of 7-Hydroxyquinoline Derivatives for Anticancer Drug Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, anticancer activity, and mechanisms of action of various 7-hydroxyquinoline derivatives. Detailed protocols for the synthesis of lead compounds and relevant biological assays are included to facilitate further research and development in this promising area of oncology.

Introduction

Quinoline scaffolds are a prominent class of nitrogen-containing heterocycles that form the core structure of numerous compounds with significant biological activities. Among these, 7-hydroxyquinoline derivatives have emerged as a promising area for the development of novel anticancer agents. Their planar structure allows for intercalation with DNA, and various substitutions on the quinoline ring can lead to interactions with key enzymatic targets in cancer cells, such as protein kinases. This document outlines the synthesis of several series of 7-hydroxyquinoline derivatives and summarizes their potent in vitro anticancer activities, providing a foundation for further preclinical and clinical development.

Data Presentation: Anticancer Activity of 7-Hydroxyquinoline Derivatives

The following tables summarize the in vitro anticancer activity of synthesized 7-hydroxyquinoline derivatives against various human cancer cell lines. The data is presented as GI50 (concentration for 50% growth inhibition) and IC50 (concentration for 50% inhibition of a specific target or process) values in micromolar (µM) concentrations.

Table 1: Cytotoxic Activity of N-(7-hydroxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetamide/benzamide Analogues [1]

Compound IDR GroupMCF-7 (GI50, µM)MDA-MB-231 (GI50, µM)
5a 2-chlorophenoxy18.748.1
5b 4-nitrophenyl (thioamide)--

Note: Compound 5b showed high sensitivity against UO-31, HOP-92, CAKI-1, LOX IMVI, and T-47D cancer cell lines with Growth Percentages (GPs) of 66.65, 72.63, 85.80, 86.11, and 86.96 respectively.[1]

Table 2: Anticancer Activity of Hybrid 7-Hydroxy-2-Oxoquinoline Derivatives against MCF-7 Breast Cancer Cell Line [2]

Compound IDStructure HighlightsIC50 (µM)
3 Thiazole derivative35.4±1.3
6 Hydrazide-hydrazone10.4±0.5
8 Acetoxy derivative15.2±0.8
DoxorubicinStandard Drug11.5±0.6
CisplatinStandard Drug33.5±1.2

Experimental Protocols

A. General Synthesis of N-(7-hydroxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetamide/benzamide Analogues (5a-j)

This protocol is based on the synthesis of a series of N-(7-hydroxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetamide/benzamide analogues which have demonstrated significant cytotoxicity against breast cancer cell lines.[1]

Step 1: Synthesis of 7-hydroxy-4-methyl-2H-chromen-2-one (3)

  • A mixture of resorcinol (10 mmol) and ethyl acetoacetate (10 mmol) is cooled in an ice bath.

  • Concentrated sulfuric acid (10 mL) is added dropwise with constant stirring, maintaining the temperature below 10°C.

  • After the addition is complete, the mixture is stirred at room temperature for 12 hours.

  • The reaction mixture is then poured into crushed ice.

  • The resulting solid precipitate is filtered, washed thoroughly with cold water, and dried.

  • The crude product is recrystallized from ethanol to yield pure 7-hydroxy-4-methyl-2H-chromen-2-one.

Step 2: Synthesis of 1-amino-7-hydroxy-4-methylquinolin-2(1H)-one (4)

  • To a solution of 7-hydroxy-4-methyl-2H-chromen-2-one (3) (5 mmol) in ethanol, hydrazine hydrate (80%, 10 mmol) is added.

  • The mixture is refluxed for 6 hours.

  • The reaction mixture is cooled, and the precipitated solid is filtered, washed with ethanol, and dried to give the product.

Step 3: General Procedure for the Synthesis of N-(7-hydroxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetamide/benzamide Analogues (5a-j)

  • A mixture of 1-amino-7-hydroxy-4-methylquinolin-2(1H)-one (4) (1 mmol) and the appropriate substituted acid chloride (1.2 mmol) in pyridine (10 mL) is stirred at room temperature for 4-6 hours.

  • The reaction mixture is then poured into ice-cold water.

  • The solid product that separates out is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol or DMF-water) to afford the final compounds.

B. Synthesis of Hybrid 7-Hydroxy Quinolinone Derivatives

This protocol describes the synthesis of hybrid 2-quinolinone derivatives that have shown potent anticancer activity against the MCF-7 cell line.[2]

Step 1: Synthesis of 7-hydroxy-4-methyl-2-oxo-1-amino-quinoline

  • This intermediate is synthesized as described in Protocol A, Step 2.

Step 2: Synthesis of Thiazole Derivative (Compound 3)

  • A mixture of a suitable thiazole derivative (e.g., 2-amino-4-phenylthiazole, 0.01 mol) and 7-hydroxy-4-methyl-2-oxo-1-amino-quinoline (0.01 mol) is heated under reflux in an appropriate solvent (e.g., ethanol) for 6 hours.

  • The reaction mixture is cooled, and the resulting solid is collected by filtration.

  • The product is crystallized from ethanol to yield yellow crystals of the final compound.

Step 3: Synthesis of Hydrazide-Hydrazone Derivative (Compound 6)

  • The synthesis of this derivative involves the condensation of a hydrazide with an appropriate aldehyde or ketone attached to the 7-hydroxy-2-oxoquinoline core. The specific starting materials and conditions can be found in the cited literature.[2]

C. In Vitro Cytotoxicity Assay (MTT Assay)
  • Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the synthesized 7-hydroxyquinoline derivatives and incubated for another 48-72 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 values are determined from the dose-response curves.

D. Cell Cycle Analysis
  • MCF-7 cells are treated with the IC50 concentration of the test compounds for 24 hours.

  • The cells are harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.

  • The fixed cells are then washed with PBS and incubated with RNase A and propidium iodide (PI) in the dark.

  • The DNA content of the cells is analyzed by flow cytometry.

  • The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

E. Apoptosis Assay (Annexin V-FITC/PI Staining)
  • MCF-7 cells are treated with the test compounds at their IC50 concentrations for 24 hours.

  • The cells are harvested, washed with cold PBS, and then resuspended in binding buffer.

  • Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes.

  • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

F. Caspase-3 Activation Assay
  • MCF-7 cells are treated with the test compounds for 24 hours.

  • The cells are lysed, and the protein concentration of the lysate is determined.

  • The activity of caspase-3 in the cell lysate is measured using a colorimetric or fluorometric assay kit according to the manufacturer's instructions.

Signaling Pathways and Mechanisms of Action

Several 7-hydroxyquinoline derivatives have been shown to exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.

EGFR Signaling Pathway Inhibition

Molecular docking studies have suggested that N-(7-hydroxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetamide/benzamide analogues can bind to the epidermal growth factor receptor (EGFR).[1] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the PI3K/Akt and Ras/MAPK pathways, leading to cell proliferation and survival.[3][4] Inhibition of EGFR can block these pro-survival signals, leading to cell growth arrest and apoptosis.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR P_EGFR P-EGFR EGFR->P_EGFR Dimerization & Autophosphorylation PI3K PI3K P_EGFR->PI3K Akt Akt PI3K->Akt PIP2 to PIP3 Cell_Proliferation Cell Proliferation & Survival Akt->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Quinoline 7-Hydroxyquinoline Derivative Quinoline->P_EGFR Inhibition

Caption: EGFR signaling pathway and its inhibition by 7-hydroxyquinoline derivatives.

Induction of Apoptosis via the Intrinsic Pathway

Studies on hybrid 7-hydroxy-2-oxoquinoline derivatives have demonstrated their ability to induce apoptosis in breast cancer cells.[2] This is characterized by cell cycle arrest at the S and G2/M phases, an increase in the pre-G1 apoptotic cell population, and the activation of effector caspase-3.[2] This suggests the involvement of the intrinsic (mitochondrial) pathway of apoptosis.

Apoptosis_Pathway Quinoline 7-Hydroxyquinoline Derivative DNA_Damage DNA Damage / Cellular Stress Quinoline->DNA_Damage Mitochondria Mitochondria DNA_Damage->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by 7-hydroxyquinoline derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and anticancer evaluation of novel 7-hydroxyquinoline derivatives.

Experimental_Workflow Synthesis Synthesis of 7-Hydroxyquinoline Derivatives Purification Purification & Characterization (Crystallization, NMR, MS) Synthesis->Purification InVitro_Screening In Vitro Cytotoxicity Screening (MTT Assay) Purification->InVitro_Screening Lead_Identification Lead Compound Identification (Based on IC50/GI50) InVitro_Screening->Lead_Identification Mechanism_Studies Mechanism of Action Studies Lead_Identification->Mechanism_Studies Cell_Cycle Cell Cycle Analysis Mechanism_Studies->Cell_Cycle Apoptosis_Assay Apoptosis Assay Mechanism_Studies->Apoptosis_Assay Caspase_Assay Caspase Activation Assay Mechanism_Studies->Caspase_Assay Docking Molecular Docking Mechanism_Studies->Docking

Caption: Workflow for anticancer drug research of 7-hydroxyquinoline derivatives.

Conclusion

The 7-hydroxyquinoline scaffold represents a versatile platform for the design and synthesis of novel anticancer agents. The derivatives discussed in these notes exhibit potent cytotoxic activity against various cancer cell lines, particularly breast cancer. The mechanisms of action appear to involve the induction of apoptosis through the activation of the intrinsic caspase cascade and the potential inhibition of critical cell survival signaling pathways such as the EGFR pathway. The provided protocols offer a solid foundation for researchers to synthesize and evaluate new analogues with improved efficacy and selectivity, paving the way for the development of the next generation of quinoline-based cancer therapeutics.

References

Application Notes and Protocols for In-Vivo Imaging Using Activatable Fluorescence Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vivo fluorescence imaging using activatable probes is a powerful technique that enables the visualization and quantification of specific molecular events in living organisms. Unlike "always-on" fluorescent probes, activatable probes are designed to be fluorescently silent until they interact with a specific target or encounter a particular physiological condition within the body. This "off-to-on" switching mechanism provides a high signal-to-background ratio, enabling sensitive and specific detection of biological processes such as enzyme activity, pH changes, and the presence of reactive oxygen species (ROS).[1][2][3][4] This document provides detailed application notes and protocols for the use of activatable fluorescence probes in preclinical research and drug development.

Near-infrared (NIR) fluorescent probes (700-1700 nm) are particularly advantageous for in vivo imaging due to reduced light attenuation and diminished autofluorescence in biological tissues, allowing for deeper tissue penetration and higher sensitivity.[1][5]

Applications of Activatable Fluorescence Probes

Activatable probes are versatile tools with a wide range of applications in biomedical research, including:

  • Oncology: Detecting tumors, visualizing tumor margins during surgery, and monitoring therapeutic response.[2][3][6][7]

  • Inflammation: Imaging inflammatory processes associated with various diseases.[8]

  • Drug Development: Assessing drug efficacy and pharmacodynamics by monitoring target engagement and downstream biological effects.

  • Cell Biology: Studying cellular processes in their native environment.

Types of Activatable Fluorescence Probes

The activation mechanism of a fluorescent probe determines its specific application. The most common types of activatable probes are based on:

  • Enzyme Activity: These probes are designed with a quenching moiety that is cleaved by a specific enzyme, leading to fluorescence activation.[9][10][11] This allows for the imaging of enzyme activity associated with diseases like cancer.[4][7][12]

  • pH: pH-sensitive probes are engineered to become fluorescent in acidic environments, such as those found in tumors and lysosomes.[1][2][6][13][14][15]

  • Reactive Oxygen Species (ROS): These probes are activated by the presence of ROS, which are often upregulated in pathological conditions like inflammation and cancer.[8][16][17][18][19][20]

Quantitative Data Summary

The following tables summarize key quantitative parameters for different types of activatable fluorescent probes based on published literature.

Table 1: Enzyme-Activatable Probes

Probe NameTarget EnzymeFluorophoreQuencherActivation Fold ChangeApplicationReference
ANP(FAP)Fibroblast Activation Protein-α (FAPα)Cy5.5QSY21High contrastIn vivo tumor imaging[7][12]
GP-HMRGDipeptidyl-peptidase IV (DPP-IV) like enzymeHMRG-Not specifiedPancreatic cancer identification[21]
EW-BOD-SHβ-galactosidaseBODIPY derivative-Not specifiedNIR-II imaging of ovarian cancer[4]

Table 2: pH-Activatable Probes

Probe NameFluorophorepKaFluorescence Increase (pH 7.4 to 4.2)ApplicationReference
DiEtNBDPBODIPYNot SpecifiedStrong signal increaseIn vivo tumor imaging[6]
NIR Probes B, C, DNear-infrared cyanine derivativesNot Specified>200-foldLysosomal pH detection in living cells[13][15]
cRGD-NIR ProbeNear-infrared cyanine4.7Negligible above pH 6, high below pH 5Imaging primary and metastatic breast tumors[2]
Red-pHocasRhodamine-basedNot SpecifiedRapid reversible responseIn vivo imaging of osteoclast proton pumps[14]

Table 3: ROS-Activatable Probes

Probe NameTarget ROSFluorophoreApplicationReference
Hydrocyanine-800CW (H-800CW)General ROSHydrocyanineIn vivo imaging of retinal oxidative stress[16][19]
DHQ-Rd-PNPeroxynitrite (ONOO⁻)Rhodamine derivativeIn vivo tumor imaging[22]
DCFH2-DAGeneral ROSFluoresceinCellular oxidative stress detection[17]

Experimental Protocols

General Workflow for In Vivo Fluorescence Imaging

The following diagram illustrates a typical workflow for an in vivo imaging experiment using activatable fluorescent probes.

G cluster_prep Pre-Imaging Preparation cluster_imaging Imaging Procedure cluster_post Post-Imaging Analysis animal_prep Animal Model Preparation (e.g., tumor implantation) anesthesia Anesthetize Animal animal_prep->anesthesia probe_prep Probe Preparation (dissolution, dilution) injection Probe Administration (e.g., intravenous, intraperitoneal) probe_prep->injection diet Switch to Alfalfa-Free Diet (to reduce autofluorescence) diet->anesthesia anesthesia->injection image_acq Image Acquisition (at optimal time points) injection->image_acq data_analysis Data Analysis (quantification, background subtraction) image_acq->data_analysis ex_vivo Ex Vivo Validation (biodistribution, histology) data_analysis->ex_vivo

General workflow for in vivo imaging.

Protocol 1: In Vivo Imaging of Tumor-Associated Enzyme Activity

This protocol is a general guideline for imaging enzyme activity in a tumor model using an enzyme-activatable NIR probe.

Materials:

  • Enzyme-activatable NIR fluorescent probe (e.g., ANP(FAP))[7][12]

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Sterile PBS or other appropriate vehicle for probe injection

  • Syringes and needles for injection

Procedure:

  • Animal Preparation:

    • Acclimate tumor-bearing mice to the imaging facility.

    • For optimal results, switch mice to an alfalfa-free diet for at least one week prior to imaging to minimize autofluorescence from chlorophyll.[23]

  • Probe Preparation:

    • Dissolve the lyophilized probe in a small amount of DMSO, then dilute to the final injection concentration with sterile PBS. The final concentration of DMSO should be minimized (typically <5%) to avoid toxicity.

  • Anesthesia and Injection:

    • Anesthetize the mouse using a calibrated vaporizer with isoflurane.[24]

    • Administer the probe via intravenous (tail vein) injection.[24] The typical injection volume is 100-200 µL.[24]

  • Image Acquisition:

    • Place the anesthetized mouse in the imaging chamber.

    • Acquire fluorescence images at multiple time points (e.g., 1, 2, 4, 6, and 24 hours post-injection) to determine the optimal imaging window.[7][12]

    • Use appropriate excitation and emission filters for the specific NIR fluorophore. For Cy5.5, excitation is typically around 675 nm and emission around 720 nm.

  • Data Analysis:

    • Use the imaging software to draw regions of interest (ROIs) around the tumor and a contralateral non-tumor area.

    • Quantify the fluorescence intensity (e.g., in radiant efficiency) in the ROIs.

    • Calculate the tumor-to-background ratio (TBR) to assess probe specificity.[21]

  • Ex Vivo Validation (Optional but Recommended):

    • After the final imaging time point, euthanize the mouse.

    • Dissect major organs (tumor, liver, kidneys, spleen, etc.) and image them ex vivo to confirm probe biodistribution.[8]

Protocol 2: In Vivo Imaging of Tumor pH

This protocol provides a general method for imaging the acidic tumor microenvironment using a pH-activatable fluorescent probe.

Materials:

  • pH-activatable fluorescent probe (e.g., a cRGD-conjugated NIR probe)[2]

  • Tumor-bearing mice

  • Anesthesia

  • In vivo imaging system

  • Appropriate vehicle for probe injection

Procedure:

  • Animal and Probe Preparation: Follow steps 1 and 2 from Protocol 1.

  • Anesthesia and Injection: Follow step 3 from Protocol 1.

  • Image Acquisition:

    • Acquire fluorescence images at various time points post-injection (e.g., 4 hours).[2]

    • The activation of pH-sensitive probes is dependent on cellular internalization and trafficking to acidic organelles like lysosomes.[6]

  • Data Analysis: Perform ROI analysis as described in Protocol 1 to quantify fluorescence in the tumor versus background tissues.

  • Ex Vivo Validation: Perform ex vivo organ imaging and histological analysis to confirm probe localization within the tumor.[2]

Signaling Pathway of a pH-Activatable Probe

The following diagram illustrates the activation mechanism of a receptor-targeted pH-activatable probe.

G cluster_cell Target Cell receptor Cell Surface Receptor endosome Endosome (pH ~6.0) receptor->endosome Internalization lysosome Lysosome (pH ~4.5-5.0) endosome->lysosome Trafficking probe_on Activated Probe (Fluorescence ON) lysosome->probe_on Activation in Acidic pH probe_off Probe-Ligand Conjugate (Fluorescence OFF) probe_off->receptor Binding

Activation of a receptor-targeted pH probe.

Protocol 3: In Vivo Imaging of Reactive Oxygen Species (ROS)

This protocol outlines a general procedure for imaging ROS in a model of inflammation or oxidative stress.

Materials:

  • ROS-activatable fluorescent probe (e.g., Hydrocyanine-800CW)[16]

  • Animal model of inflammation or oxidative stress (e.g., light-induced retinal degeneration model)[16]

  • Anesthesia

  • In vivo imaging system

  • Appropriate vehicle for probe injection

Procedure:

  • Animal and Probe Preparation: Prepare the animal model and probe as described in Protocol 1.

  • Anesthesia and Injection: Administer the probe via the appropriate route (e.g., intravenous or intravitreal injection).[16]

  • Image Acquisition:

    • Acquire images at time points relevant to the kinetics of ROS production in the specific model.

    • Dose-response and time-course studies are recommended to optimize the imaging protocol.[16]

  • Data Analysis: Quantify the fluorescence signal in the region of interest and correlate it with the level of oxidative stress, which can be assessed by other methods for validation.

  • Ex Vivo Validation: Histological analysis with established ROS markers can be used to confirm the in vivo findings.[16]

Troubleshooting

Table 4: Common Issues and Solutions in In Vivo Fluorescence Imaging

IssuePossible Cause(s)Suggested Solution(s)Reference
High Background Signal - High autofluorescence from diet. - Non-specific probe accumulation. - Incomplete clearance of the probe.- Switch mice to an alfalfa-free diet. - Optimize the imaging time point to allow for clearance from non-target tissues. - Use a probe with a high activation ratio.[23]
Low or No Signal in Target Tissue - Incorrect excitation/emission filters. - Low expression of the target enzyme or receptor. - Poor probe delivery to the target site. - Probe degradation.- Verify imaging system settings. - Confirm target expression in the animal model using other methods (e.g., IHC, western blot). - Optimize the injection route and probe formulation. - Check probe stability.[25]
Signal in Non-Target Organs - Probe clearance pathway (e.g., liver, kidneys).- This is often expected. Characterize the biodistribution to distinguish target-specific signal from clearance.[26]

Logical Relationship of Probe Design

The design of an activatable probe involves the integration of several key components to achieve the desired functionality.

G cluster_probe Activatable Probe cluster_activation Activation Stimulus cluster_output Output Signal fluorophore Fluorophore (e.g., NIR dye) quencher Quenching Moiety fluorophore->quencher FRET/PET Quenching linker Cleavable Linker (Enzyme/pH sensitive) quencher->linker Attached via targeting Targeting Ligand (Optional) linker->targeting Attached via fluorescence Fluorescence ON linker->fluorescence Leads to stimulus Enzyme / Low pH / ROS stimulus->linker Cleaves

Components of an activatable probe.

References

Application Notes and Protocols for Labeling Biomolecules with Quinoline-Based Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the covalent labeling of biomolecules using quinoline-based fluorescent probes. Quinoline derivatives are a versatile class of fluorophores with tunable photophysical properties, making them valuable tools for a wide range of applications in biological research and drug development, including fluorescence microscopy, in-vitro assays, and live-cell imaging.[1][2][3]

Introduction to Quinoline-Based Probes

Quinoline is a heterocyclic aromatic compound that forms the core structure of a variety of fluorescent dyes.[4] The fused ring system of quinoline provides a rigid scaffold that can be chemically modified to fine-tune its photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift.[5][6] By introducing reactive functional groups, quinoline-based fluorophores can be transformed into probes capable of covalently attaching to specific functional groups on biomolecules like proteins and nucleic acids.[7][8]

The primary strategies for labeling biomolecules with quinoline-based probes are:

  • Amine-Reactive Labeling: This method targets primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins. Quinoline probes functionalized with N-hydroxysuccinimidyl (NHS) esters are commonly used for this purpose, forming stable amide bonds with the protein.[9][10][11][12]

  • Click Chemistry: This approach offers high specificity and efficiency for labeling nucleic acids. It typically involves the copper(I)-catalyzed reaction between an alkyne and an azide. A quinoline probe can be synthesized with one of these functional groups, which then reacts with a nucleic acid that has been metabolically or synthetically incorporated with the complementary group.[13][14][15][16][17]

Data Presentation: Photophysical Properties of Quinoline-Based Probes

The selection of a suitable fluorescent probe is critical for the success of any labeling experiment. The following table summarizes key photophysical properties of representative quinoline-based probes. Please note that these properties can be influenced by the local environment, such as solvent polarity and pH.[18]

Probe Name/DerivativeExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Target Biomolecule/ApplicationReference
HBO-5-quino410500-560~10,000-20,0000.04-0.21Stimuli-responsive probe[19]
6-methoxyquinoline~320~360N/AN/AGeneral Fluorophore
8-hydroxyquinoline~315~510N/AN/AMetal Ion Sensing
Quinoline Derivative (DQ2)~350~430N/AN/APhotoinitiator[20]
Aminoquinoline Derivative375N/AN/AN/ASolvent Effects Study[6]
Dimethylamine quinoline388N/AN/AN/ASolvent Effects Study[6]

Note: "N/A" indicates that the data was not available in the reviewed literature. The photophysical properties of quinoline probes can vary significantly based on their specific chemical structure and environmental conditions. Researchers should consult the specific product information for the exact probe being used.

Experimental Protocols

Protocol 1: Covalent Labeling of Proteins with Amine-Reactive Quinoline-NHS Ester Probes

This protocol describes the general procedure for labeling proteins with a quinoline-based probe that has been functionalized with an N-hydroxysuccinimidyl (NHS) ester. This method targets primary amines on the protein surface.

Workflow for Protein Labeling with Quinoline-NHS Ester

G Workflow for Protein Labeling with Quinoline-NHS Ester cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization prep_protein Prepare Protein Solution (amine-free buffer, pH 8.3-8.5) reaction Add Quinoline-NHS Ester to Protein Solution prep_protein->reaction 1 prep_dye Prepare Quinoline-NHS Ester Stock Solution (DMSO/DMF) prep_dye->reaction 2 incubation Incubate for 1-4 hours at Room Temperature reaction->incubation 3 purification Purify Labeled Protein (e.g., Gel Filtration) incubation->purification 4 characterization Determine Degree of Labeling (Spectrophotometry) purification->characterization 5

Caption: A stepwise workflow for labeling proteins with quinoline-NHS esters.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quinoline-NHS ester probe

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Purification column (e.g., gel filtration column such as Sephadex G-25)

  • Reaction tubes

  • Stirring/vortexing equipment

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate) to a final concentration of 2-10 mg/mL. Ensure the pH of the buffer is between 8.3 and 8.5 for optimal reaction efficiency.[21] Buffers containing primary amines, such as Tris, should be avoided as they will compete for the NHS ester.[10]

  • Prepare the Quinoline-NHS Ester Stock Solution:

    • Immediately before use, dissolve the quinoline-NHS ester in a small amount of anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. The stock solution should be used promptly as NHS esters are susceptible to hydrolysis.[9][10]

  • Labeling Reaction:

    • While gently stirring or vortexing the protein solution, slowly add the dissolved quinoline-NHS ester. The molar ratio of dye to protein will need to be optimized for your specific protein and desired degree of labeling. A starting point is often a 5- to 20-fold molar excess of the dye.[10]

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.[21]

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with a suitable buffer (e.g., PBS). The labeled protein will elute first, followed by the smaller, unreacted dye molecules.

  • Characterization of the Labeled Protein:

    • Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule. This can be calculated from the absorbance of the protein (at 280 nm) and the dye (at its absorption maximum) using the following formula:

      DOL = (A_max × ε_protein) / [(A_280 - A_max × CF) × ε_dye]

      Where:

      • A_max is the absorbance of the conjugate at the λ_max of the dye.

      • A_280 is the absorbance of the conjugate at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of the dye at its λ_max.

      • CF is the correction factor (A_280 of the dye / A_max of the dye).

Protocol 2: Labeling of Nucleic Acids via Click Chemistry with Quinoline-Alkyne/Azide Probes

This protocol provides a general method for labeling alkyne-modified DNA or RNA with an azide-functionalized quinoline probe using a copper(I)-catalyzed click reaction.

Workflow for Nucleic Acid Labeling via Click Chemistry

G Workflow for Nucleic Acid Labeling via Click Chemistry cluster_prep Preparation cluster_reaction Click Reaction cluster_purification Purification prep_na Prepare Alkyne-Modified Nucleic Acid Solution reaction_mix Combine Nucleic Acid, Probe, Catalyst, and Reducing Agent prep_na->reaction_mix prep_probe Prepare Quinoline-Azide Probe Stock Solution (DMSO) prep_probe->reaction_mix prep_catalyst Prepare Catalyst Solution (CuSO4 and Ligand) prep_catalyst->reaction_mix prep_reducing Prepare Reducing Agent (Sodium Ascorbate) prep_reducing->reaction_mix incubation Incubate at Room Temperature reaction_mix->incubation purification Purify Labeled Nucleic Acid (e.g., Ethanol Precipitation or HPLC) incubation->purification

Caption: A generalized workflow for the click chemistry-based labeling of nucleic acids.

Materials:

  • Alkyne-modified DNA or RNA

  • Quinoline-azide probe

  • Anhydrous DMSO

  • Copper(II) sulfate (CuSO₄)

  • Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

  • Sodium ascorbate

  • Reaction buffer (e.g., triethylammonium acetate buffer, pH 7.0)

  • Nuclease-free water

  • Ethanol or appropriate HPLC purification system

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the alkyne-modified nucleic acid in nuclease-free water to a desired concentration (e.g., 100 µM).

    • Dissolve the quinoline-azide probe in anhydrous DMSO to create a 10 mM stock solution.[14]

    • Prepare a stock solution of the copper catalyst by mixing CuSO₄ and the stabilizing ligand (e.g., 10 mM CuSO₄ and 50 mM THPTA in water).

    • Prepare a fresh 100 mM solution of sodium ascorbate in nuclease-free water immediately before use.

  • Set up the Click Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • Alkyne-modified nucleic acid (to a final concentration of 20-200 µM)[14]

      • Reaction buffer (e.g., 0.2 M triethylammonium acetate, pH 7.0)

      • DMSO (to a final concentration of 50% v/v)[14]

      • Quinoline-azide probe (1.5-fold molar excess over the nucleic acid)[14]

    • Vortex the mixture gently.

  • Initiate the Reaction:

    • Add the sodium ascorbate solution to the reaction mixture to a final concentration of 2.5-5 mM.

    • Add the copper catalyst solution to a final concentration of 0.5-1 mM Cu(II).

    • Vortex the mixture thoroughly.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, or overnight if needed, protected from light.

  • Purification of Labeled Nucleic Acid:

    • Purify the labeled nucleic acid from the reaction components. For oligonucleotides, this can be achieved by ethanol precipitation. For larger DNA or RNA, other methods such as spin columns or HPLC may be more appropriate.

    • To precipitate with ethanol, add 3 volumes of cold absolute ethanol and 1/10 volume of 3 M sodium acetate, pH 5.2. Incubate at -20°C for at least 1 hour, then centrifuge at high speed to pellet the nucleic acid. Wash the pellet with 70% ethanol and resuspend in a suitable buffer.

Signaling Pathways and Logical Relationships

The choice of labeling strategy is dictated by the available functional groups on the biomolecule of interest and the desired site of labeling.

Logical Relationship for Choosing a Labeling Strategy

G Choosing a Labeling Strategy for Biomolecules biomolecule Biomolecule of Interest protein Protein biomolecule->protein Type? nucleic_acid Nucleic Acid (DNA/RNA) biomolecule->nucleic_acid Type? amine_reactive Amine-Reactive Labeling (Quinoline-NHS Ester) protein->amine_reactive Targets Lysine Residues & N-Terminus click_chemistry Click Chemistry (Quinoline-Alkyne/Azide) nucleic_acid->click_chemistry Requires Modified Nucleotides

Caption: Decision tree for selecting a labeling method based on the target biomolecule.

These protocols and application notes provide a foundation for researchers to effectively utilize quinoline-based probes for the fluorescent labeling of biomolecules. Optimization of the reaction conditions for specific probes and biomolecules is recommended to achieve the desired labeling efficiency and preserve biological activity.

References

Quinoline-Based Probes for Hypochlorous Acid Detection in Biological Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypochlorous acid (HOCl), a potent reactive oxygen species (ROS), plays a critical role in the innate immune system's defense against pathogens.[1][2] However, its overproduction is implicated in the pathology of various inflammatory diseases, including rheumatoid arthritis and cancer.[3][4][5] Consequently, the development of sensitive and selective methods for detecting HOCl in biological systems is of paramount importance for understanding its physiological and pathological roles.[2][5][6] Quinoline-based fluorescent probes have emerged as powerful tools for this purpose due to their excellent photophysical properties, high sensitivity, and selectivity.[3][4][7] This document provides detailed application notes and protocols for the use of quinoline-based probes in detecting HOCl in various biological models.

Data Presentation: Quantitative Comparison of Quinoline-Based HOCl Probes

The following table summarizes the key quantitative parameters of representative quinoline-based probes for HOCl detection, facilitating probe selection for specific research applications.

Probe NameDetection LimitResponse TimeLinear RangeFluorescence ChangeBiological ModelsReference
HQ 6.5 nM< 25 seconds0–0.32 mMQuenchingA549 cells, Zebrafish, Mice (Rheumatoid Arthritis model)[3][4]
Probe 11 5 µM< 10 secondsNot specifiedTurn-on at 510 nmMouse bone marrow cells[8]
L-Cu2+ 67 nMNot specified0–150 µMTurn-on at 460 nmWater samples, Living cells[9][10]
Probe 5 Not specified< 10 secondsConcentration-dependentTurn-on at 523 nmLive bone marrow cells[11]

Signaling Pathway and Sensing Mechanism

Hypochlorous acid is endogenously produced by myeloperoxidase (MPO) in neutrophils and macrophages during inflammation. The quinoline-based probes are designed to react specifically with HOCl, leading to a detectable change in their fluorescence properties.

cluster_cell Phagocytic Cell (e.g., Neutrophil) cluster_detection Detection Mechanism Pathogen Pathogen/ Inflammatory Stimulus MPO Myeloperoxidase (MPO) Pathogen->MPO activates HOCl Hypochlorous Acid (HOCl) MPO->HOCl catalyzes H2O2 H₂O₂ H2O2->MPO Cl Cl⁻ Cl->MPO QuinolineProbe Quinoline Probe (Non-fluorescent or Low fluorescence) HOCl->QuinolineProbe oxidizes OxidizedProbe Oxidized Probe (Fluorescent) QuinolineProbe->OxidizedProbe Fluorescence Detectable Fluorescence Signal OxidizedProbe->Fluorescence

Caption: HOCl production and detection pathway.

The sensing mechanism of many quinoline-based probes involves the HOCl-mediated oxidation of a specific functional group on the probe. For instance, the HQ probe features a donor-π-acceptor structure where the oxidation of a phenol group to a benzoquinone by HOCl leads to fluorescence quenching.[3][4] In contrast, other probes are designed to be non-fluorescent initially and "turn on" their fluorescence upon reaction with HOCl.[8][9][10][11]

Experimental Workflow for HOCl Detection

The following diagram illustrates a general workflow for the application of quinoline-based probes for HOCl detection in biological samples.

start Start prep_probe Prepare Probe Solution start->prep_probe prep_sample Prepare Biological Sample (Cells, Tissues, or Organism) start->prep_sample incubate Incubate Sample with Probe prep_probe->incubate induce_hocl Induce HOCl Production (Optional, e.g., with LPS) prep_sample->induce_hocl induce_hocl->incubate wash Wash Sample to Remove Excess Probe incubate->wash image Fluorescence Imaging (Microscopy or In Vivo Imaging) wash->image analyze Data Analysis (Quantify Fluorescence Intensity) image->analyze end End analyze->end

Caption: Experimental workflow for HOCl detection.

Detailed Experimental Protocols

Protocol 1: Synthesis of Quinoline-Based Probe HQ

This protocol describes the one-step condensation reaction for synthesizing the HQ probe.[3]

Materials:

  • 4-hydroxybenzaldehyde

  • 1-ethyl-4-methylquinolinium iodide

  • Ethanol

  • Piperidine

  • Dichloromethane

Procedure:

  • Dissolve 4-hydroxybenzaldehyde (1.2 mmol) and 1-ethyl-4-methylquinolinium iodide (1.0 mmol) in 20 mL of ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Reflux the mixture overnight.

  • After cooling to room temperature, a red precipitate will form.

  • Filter the precipitate and wash it with ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure HQ probe.

  • Characterize the final product using 1H NMR, 13C NMR, and HRMS.[3]

Protocol 2: In Vitro Detection of HOCl using Probe HQ

This protocol outlines the procedure for the fluorometric detection of HOCl in solution.

Materials:

  • HQ probe stock solution (1 mM in DMSO)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Sodium hypochlorite (NaOCl) solution (standardized)

  • Fluorometer

Procedure:

  • Prepare a working solution of HQ probe (e.g., 10 µM) in PBS.

  • Prepare a series of NaOCl solutions of known concentrations in PBS.

  • To a cuvette containing the HQ probe working solution, add different concentrations of NaOCl.

  • Incubate for the specified response time (e.g., <25 seconds).[3][4]

  • Measure the fluorescence emission spectrum (e.g., excitation at 419 nm, emission at 550 nm for HQ).[3]

  • Plot the fluorescence intensity against the HOCl concentration to determine the linear range and detection limit.

Protocol 3: Cellular Imaging of Endogenous HOCl

This protocol describes the use of a quinoline-based probe for imaging endogenously produced HOCl in cultured cells.

Materials:

  • Cultured cells (e.g., A549 or RAW 264.7 macrophages)

  • Cell culture medium

  • Quinoline-based probe (e.g., HQ or Probe 11)

  • Lipopolysaccharide (LPS) or Phorbol 12-myristate 13-acetate (PMA) to stimulate HOCl production

  • Fluorescence microscope

Procedure:

  • Seed the cells on a glass-bottom dish and culture them overnight.

  • Wash the cells with PBS.

  • To induce endogenous HOCl production, treat the cells with a stimulant (e.g., 1 µg/mL LPS) for a specific duration.

  • Incubate the stimulated cells with the quinoline-based probe (e.g., 10 µM HQ) in serum-free medium for 30 minutes at 37 °C.[3]

  • Wash the cells three times with PBS to remove the excess probe.

  • Image the cells using a fluorescence microscope with the appropriate filter sets.

  • For quantitative analysis, measure the fluorescence intensity of individual cells using image analysis software.

Protocol 4: In Vivo Imaging of HOCl in a Mouse Model of Rheumatoid Arthritis

This protocol details the application of the HQ probe for in vivo imaging of HOCl in an animal model.[3]

Materials:

  • Nude mice

  • Complete Freund's Adjuvant (CFA) to induce arthritis

  • HQ probe solution (e.g., 100 µL of 50 µM solution in PBS)

  • In vivo imaging system

Procedure:

  • Induce rheumatoid arthritis in mice by injecting CFA into the paw.

  • After the development of arthritis, administer the HQ probe solution via subcutaneous injection into the inflamed paw.

  • After a suitable incubation period (e.g., 30 minutes), anesthetize the mice.

  • Acquire fluorescence images of the paws using an in vivo imaging system.

  • The fluorescence signal intensity will correlate with the level of HOCl in the inflamed tissue.

Logical Relationships in Probe Design

The design of effective quinoline-based HOCl probes relies on the integration of several key molecular components and principles.

ProbeCore Quinoline-Based Probe Design Fluorophore Quinoline Fluorophore (Provides fluorescence properties) ProbeCore->Fluorophore RecognitionSite HOCl Recognition Site (e.g., Phenol, Amine, Thiol) (Reacts specifically with HOCl) ProbeCore->RecognitionSite SignalingMechanism Signaling Mechanism (e.g., ICT, PET, FRET) (Transduces recognition event into a fluorescence signal) ProbeCore->SignalingMechanism Solubility Solubilizing Groups (Enhances biocompatibility) ProbeCore->Solubility Targeting Targeting Moiety (Optional, for specific organelles) ProbeCore->Targeting Fluorophore->SignalingMechanism is modulated by RecognitionSite->SignalingMechanism triggers

Caption: Key components of a quinoline-based HOCl probe.

Conclusion

Quinoline-based probes offer a versatile and powerful platform for the detection and imaging of hypochlorous acid in a wide range of biological models. Their high sensitivity, rapid response, and amenability to structural modification make them invaluable tools for researchers investigating the roles of HOCl in health and disease. The protocols and data presented herein provide a comprehensive guide for the successful application of these probes in various research settings.

References

Troubleshooting & Optimization

Improving the quantum yield of 7-hydroxyquinoline fluorescent probes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 7-hydroxyquinoline (7-HQ) fluorescent probes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the performance of their 7-HQ probes, with a focus on improving fluorescence quantum yield.

Frequently Asked Questions (FAQs)

Q1: What is a fluorescence quantum yield (Φf)? A1: The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the fluorophore. A higher quantum yield indicates a brighter and more efficient probe.

Q2: What are the key factors that influence the quantum yield of 7-HQ probes? A2: The primary factors include the molecular structure of the probe, the choice of solvent, the pH of the medium, the probe's concentration, and the presence of quenching species like certain metal ions. Optimizing these factors is crucial for maximizing fluorescence output.

Q3: Why is my 7-HQ probe not fluorescing or showing very weak fluorescence? A3: This is a common issue that can stem from several causes. The most frequent reasons include aggregation at high concentrations, use of an inappropriate solvent, suboptimal pH, degradation of the probe, or the presence of quenching contaminants. Our troubleshooting guide below provides a step-by-step approach to identify and solve the problem.

Q4: Can I use water as a solvent for my 7-HQ probe? A4: While some 7-HQ derivatives are water-soluble, many have low solubility and can form non-fluorescent aggregates in aqueous solutions.[1] Often, using polar aprotic solvents or aqueous buffer solutions is recommended. The excited-state proton transfer (ESPT) process, which is key to 7-HQ's fluorescence, is highly sensitive to the solvent environment, particularly the presence of protic solvents like water.[2][3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Observed quantum yield is significantly lower than expected.

Q: I've synthesized a 7-HQ derivative, but its quantum yield is disappointingly low. What are the first things I should check?

A: A low quantum yield can be traced back to either environmental factors or intrinsic structural properties. Follow this workflow to diagnose the issue.

G cluster_start cluster_checks Initial Checks cluster_solutions Potential Solutions cluster_advanced Advanced Optimization start Low Quantum Yield Observed conc Is Absorbance < 0.1 at λex? start->conc solvent Is the solvent appropriate? conc->solvent Yes dilute Dilute Sample conc->dilute No ph Is the pH optimal? solvent->ph Yes change_solvent Change Solvent (e.g., to aprotic polar) solvent->change_solvent No purity Is the sample pure? ph->purity Yes adjust_ph Adjust pH / Use Buffer ph->adjust_ph No purify Purify Sample (e.g., HPLC) purity->purify No structural Consider Structural Modification purity->structural Yes dilute->start Re-measure change_solvent->start Re-measure adjust_ph->start Re-measure purify->start Re-measure

Caption: Troubleshooting workflow for low quantum yield.

  • Concentration & Aggregation: Ensure the absorbance of your sample in a 10 mm cuvette is below 0.1 at the excitation wavelength to avoid inner filter effects and self-quenching.[4] If absorbance is too high, dilute the sample and re-measure. Many 7-HQ derivatives are prone to aggregation in aqueous solutions, which quenches fluorescence.

  • Solvent Choice: The polarity and proticity of the solvent dramatically affect quantum yield. 7-HQ probes often exhibit higher quantum yields in polar aprotic solvents (e.g., DMSO, DMF). Protic solvents (like water and alcohols) can facilitate non-radiative decay pathways through hydrogen bonding and excited-state proton transfer (ESPT).

  • pH of the Medium: The fluorescence of 7-HQ is highly pH-dependent. The protonation state of both the phenolic hydroxyl group and the quinoline nitrogen affects the electronic structure and, consequently, the fluorescence.[5][6] For consistent results, use a buffered solution at the optimal pH for your specific probe.

  • Sample Purity: Impurities from synthesis or contaminants in the solvent can act as quenchers. Ensure your sample is highly pure, using techniques like HPLC if necessary.

Issue 2: Fluorescence intensity is unstable or decreases over time.

Q: When I expose my sample to the excitation light, the fluorescence intensity drops quickly. What's happening?

A: This phenomenon is known as photobleaching, where the fluorophore is chemically damaged by light. While all fluorophores photobleach, you can take steps to minimize it.

  • Reduce Excitation Intensity: Use the lowest possible excitation light intensity that still provides an adequate signal. Use neutral density filters if available.

  • Minimize Exposure Time: Limit the sample's exposure to the excitation light by using shutters and acquiring data efficiently.

  • Use Fresh Samples: Prepare samples fresh and store them protected from light. Fluorophores can degrade over time even without excitation.

  • Deoxygenate Solvent: The presence of dissolved oxygen can accelerate photobleaching. If your application allows, deoxygenating the solvent can improve photostability.

  • Structural Modifications: For long-term solutions, chemical modification of the fluorophore can improve photostability.

Issue 3: Unexpected fluorescence quenching or enhancement.

Q: I added a substance to my sample and the fluorescence changed unexpectedly. How can I identify the cause?

A: 7-Hydroxyquinoline and its derivatives are well-known metal ion chelators.[7] The binding of metal ions can either quench or enhance fluorescence.

  • Quenching Ions: Paramagnetic metal ions like Fe³⁺, Co²⁺, Ni²⁺, and Cu²⁺ are common fluorescence quenchers.[8][9] Heavy metal ions such as Hg²⁺ and Pb²⁺ can also quench fluorescence through heavy-atom effects.

  • Enhancing Ions: Diamagnetic ions like Zn²⁺, Cd²⁺, and Al³⁺ can form rigid complexes with 7-HQ probes, which restricts intramolecular vibrations and rotations. This reduces non-radiative decay pathways and can lead to significant fluorescence enhancement, a phenomenon known as chelation-enhanced fluorescence (CHEF).[7][10]

  • Troubleshooting: If you suspect metal ion contamination, try adding a strong chelating agent like EDTA to your sample. If the fluorescence returns to its expected level, metal ion interference is the likely cause.

G cluster_pathways De-excitation Pathways cluster_factors S0 Ground State (S₀) S1 Excited State (S₁) S0->S1 Absorption of Photon fluo Fluorescence (Φf) (Radiative) S1->fluo Emission of Photon nonrad Non-Radiative Decay (knr) (Vibrations, Quenching, etc.) S1->nonrad fluo->S0 nonrad->S0 rigidity ↑ Structural Rigidity (e.g., Metal Chelation) rigidity->nonrad Reduces quencher ↓ Quenchers (e.g., Fe³⁺, O₂) quencher->nonrad Increases

Caption: Factors affecting competing de-excitation pathways.

Data Summary Tables

Table 1: Impact of Structural Modification on Quantum Yield
CompoundModificationFold Increase in ε·ΦfReference
7-Hydroxy-2,4-dimethylquinolineIntroduction of two methyl groups~13x (compared to 7-HQ)[1]
Table 2: Impact of Solvent on Fluorescence Properties of 7-Hydroxy-4-methylcoumarin*
SolventQuantum Yield (Φf)
Water0.356
Methanol0.266
Ethanol0.208
DMSO0.132
DMF0.081
Chloroform0.099
n-Hexane0.063

*Data for 7-hydroxy-4-methylcoumarin, a structurally related compound, is provided to illustrate the significant impact of solvent choice on quantum yield.[11]

Key Experimental Protocols

Protocol 1: Determination of Relative Fluorescence Quantum Yield

This protocol uses the comparative method, which involves comparing the fluorescence of the unknown sample to a well-characterized standard with a known quantum yield (Φf).[4][12][13]

Materials:

  • Spectrofluorometer and UV-Vis Spectrophotometer

  • Matched quartz cuvettes (10 mm path length)

  • Volumetric flasks and pipettes

  • Solvent (spectroscopic grade)

  • Fluorescence standard with known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.58)[14]

  • Test compound

Procedure:

  • Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar wavelength range to your test compound. The same excitation wavelength should be used for both the standard and the sample.

  • Prepare Stock Solutions: Prepare stock solutions of both the standard and the test compound in the chosen solvent.

  • Prepare a Dilution Series: Prepare a series of five dilutions for both the standard and the test compound. The concentrations should be chosen so that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1.[14]

  • Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence Emission:

    • Set the excitation wavelength on the spectrofluorometer.

    • Record the fluorescence emission spectrum for each of the prepared solutions. Ensure all instrument settings (e.g., excitation and emission slit widths) are kept identical for all measurements.[14]

    • Record the emission spectrum of a solvent blank.

  • Data Analysis:

    • Subtract the integrated intensity of the solvent blank from the integrated intensity of each sample's emission spectrum.

    • For both the standard and the test compound, plot the integrated fluorescence intensity versus absorbance.

    • Determine the slope of the resulting straight line for both the standard (Grad_Std) and the test compound (Grad_Test). The plot should be linear (R² > 0.95).

  • Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the test compound (Φf_Test):

    Φf_Test = Φf_Std × (Grad_Test / Grad_Std) × (η_Test² / η_Std²)

    Where:

    • Φf_Std is the quantum yield of the standard.

    • Grad_Test and Grad_Std are the gradients from the plots of integrated fluorescence intensity vs. absorbance.

    • η_Test and η_Std are the refractive indices of the solvents used for the test and standard solutions, respectively (if the solvents are different).[12]

Protocol 2: General Synthesis of 7-Hydroxy-4-phenyl-1,2-dihydroquinoline Derivatives

This protocol is a one-pot, three-component reaction for synthesizing functionalized 7-hydroxyquinoline derivatives.[15]

Materials:

  • Substituted benzaldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • 3-Aminophenol (1.0 eq)

  • Ammonium acetate (30 mol %)

  • Ethanol

Procedure:

  • To a solution of malononitrile (1.0 eq) and ammonium acetate (0.3 eq) in ethanol (e.g., 10 mL), add the appropriate substituted benzaldehyde (1.0 eq).

  • Stir the mixture at room temperature for 5-10 minutes. An intermediate, benzylidenemalononitrile, should form as a solid.

  • Increase the temperature of the reaction mixture to 70 °C to dissolve the intermediate.

  • Once a clear solution is obtained, add a solution of 3-aminophenol (1.0 eq) in ethanol (e.g., 10 mL).

  • Reflux the reaction mixture for 15–90 minutes, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Isolate the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Further purification can be achieved by recrystallization if necessary. The structure should be confirmed by spectroscopic methods (NMR, FTIR, MS).[15]

References

Technical Support Center: Overcoming Photobleaching of Quinoline-Based Imaging Agents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of photobleaching when using quinoline-based imaging agents.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to the photobleaching of your quinoline-based fluorescent probes during imaging experiments.

Q1: My fluorescence signal is fading rapidly during image acquisition. What is happening and what can I do?

A: Rapid signal loss is a classic sign of photobleaching, the photochemical destruction of a fluorophore upon exposure to excitation light.[1] Quinoline-based probes, like many other fluorophores, are susceptible to this phenomenon.[2] Here’s a step-by-step approach to troubleshoot this issue:

  • Reduce Exposure Time and Intensity: The most immediate solution is to minimize the sample's exposure to the excitation light.[3]

    • Decrease the laser power or use neutral density filters to reduce illumination intensity.[1][4]

    • Use the shortest possible exposure time that still provides a sufficient signal-to-noise ratio.

    • When locating the region of interest, use a lower light intensity or transmitted light to find your focus area before switching to fluorescence for image capture.[1]

  • Optimize Imaging Settings:

    • Increase the camera gain or use a more sensitive detector to compensate for lower excitation power.[5]

    • Consider frame averaging or accumulation to improve signal from weaker fluorescence without increasing peak illumination intensity.

  • Use an Antifade Reagent: Incorporate a commercially available or self-prepared antifade mounting medium.[6] These reagents work by scavenging reactive oxygen species (ROS) that are a primary cause of photobleaching.[7]

Q2: I am using an antifade reagent, but still observing significant photobleaching. What should I do next?

A: If an antifade reagent is not sufficiently protecting your quinoline-based probe, consider the following:

  • Compatibility and Type of Antifade Agent: Not all antifade agents are equally effective for all fluorophores. The chemical environment can influence the stability of your specific quinoline derivative.

    • Common antifade agents include p-Phenylenediamine (PPD), n-Propyl gallate (NPG), 1,4-Diazabicyclo-octane (DABCO), and Trolox.[8]

    • Be aware of potential incompatibilities. For instance, PPD can react with cyanine dyes, so it's crucial to ensure it doesn't negatively interact with your quinoline probe.[8]

    • For live-cell imaging, ensure the antifade reagent is non-toxic and suitable for living specimens.[3] NPG and DABCO are often used for live cells, though they may have some biological effects.[8]

  • Re-evaluate Imaging Parameters: Even with an antifade agent, excessive light exposure will eventually lead to photobleaching. Revisit the steps in Q1 to ensure your imaging conditions are as gentle as possible.

  • Consider a Different Quinoline Derivative: Some quinoline derivatives are inherently more photostable than others.[9] If significant photobleaching persists and hinders your experiment, you might need to explore alternative quinoline-based probes with improved photophysical properties.

Q3: Can the choice of immersion oil affect photobleaching?

A: Yes, the immersion oil can contribute to background fluorescence and potentially affect the overall image quality, indirectly impacting photobleaching. Using a low-autofluorescence immersion oil is recommended to improve the signal-to-noise ratio, which may allow you to use lower excitation power and thus reduce photobleaching.[6] Some specialized immersion oils even contain antifade components.[10]

Frequently Asked Questions (FAQs)

What is the underlying mechanism of photobleaching?

Photobleaching is the irreversible photochemical destruction of a fluorophore.[2] When a quinoline-based imaging agent absorbs light, it enters an excited singlet state. While it can return to the ground state by emitting a photon (fluorescence), there's a probability it will transition to a longer-lived, highly reactive triplet state.[2][11] In this triplet state, the fluorophore can interact with molecular oxygen, leading to the generation of reactive oxygen species (ROS).[4] These ROS can then chemically modify and destroy the fluorophore, rendering it non-fluorescent.[7] High-intensity or prolonged light exposure increases the likelihood of these destructive pathways.[5]

Are there quinoline derivatives that are more resistant to photobleaching?

Yes, the photostability of quinoline derivatives can be significantly influenced by their chemical structure. Modifications to the quinoline scaffold can alter the electron distribution and reduce the probability of intersystem crossing to the triplet state or increase the molecule's resistance to attack by ROS.[12] For instance, the addition of certain functional groups can enhance photostability. Researchers are continually developing new quinoline-based probes with improved brightness and photostability for various bio-imaging applications.[9][13]

How do antifade agents work?

Most antifade reagents are antioxidants or reactive oxygen species (ROS) scavengers.[7] They protect the fluorophore by neutralizing the harmful ROS generated during fluorescence excitation before they can damage the imaging agent. Some common mechanisms include:

  • Free Radical Scavenging: They directly react with and neutralize free radicals.[7]

  • Triplet State Quenching: Some antifade agents can interact with the fluorophore in its triplet state, returning it to the ground state through a non-destructive pathway, thus preventing ROS formation. The combination of Trolox and its oxidized form, TX-quinone, is known to work via this mechanism.

Can I use antifade reagents for live-cell imaging?

Yes, but with caution. Many traditional antifade mounting media are glycerol-based and not suitable for live cells.[3] However, specific formulations and reagents are designed for live-cell imaging.[10] It is crucial to use antifade agents that are water-soluble, non-toxic at the working concentration, and do not interfere with the biological processes being studied.[8] For example, n-Propyl gallate (NPG) is used in live-cell imaging but has been noted to have anti-apoptotic properties.[8] Trolox, a vitamin E derivative, is another popular choice for live-cell experiments.

Quantitative Data Summary

The following table summarizes the properties of common antifade agents. The effectiveness of these agents can vary depending on the specific quinoline-based probe, sample type, and imaging conditions. Empirical testing is recommended to determine the optimal antifade reagent for your experiment.

Antifade AgentCommon ApplicationAdvantagesDisadvantages
p-Phenylenediamine (PPD) Fixed SamplesHighly effective antifade agent.[8]Can cause diffuse fluorescence after storage; may react with cyanine dyes.[8]
n-Propyl gallate (NPG) Fixed and Live CellsNon-toxic; suitable for live-cell imaging.[8]Can have anti-apoptotic effects; requires heating to dissolve.[8]
1,4-Diazabicyclo-octane (DABCO) Fixed and Live CellsLess toxic than PPD; suitable for live-cell imaging.[8]Less effective than PPD; may have anti-apoptotic properties.[8]
Trolox (Vitamin E derivative) Live CellsCell-permeable; effective antioxidant.The anti-blinking and anti-bleaching effect is due to the generation of a Trolox quinoid derivative, which forms in PBS buffer.
L-Ascorbic acid Live CellsNaturally occurring antioxidant.Can be unstable and prone to oxidation.

Experimental Protocols

Protocol 1: Preparation of a Basic Antifade Mounting Medium for Fixed Cells

This protocol describes the preparation of a simple glycerol-based antifade medium.

Materials:

  • Glycerol

  • Phosphate-buffered saline (PBS)

  • Antifade reagent (e.g., DABCO or NPG)

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Prepare a 10X PBS stock solution.

  • To prepare the antifade solution, dissolve the chosen antifade agent in a small amount of 1X PBS. For example, dissolve 0.1 g of DABCO in 10 mL of 1X PBS.

  • In a separate container, mix 9 mL of glycerol with 1 mL of the antifade/PBS solution.

  • Stir the mixture thoroughly for several hours at room temperature until the antifade agent is completely dissolved.

  • Adjust the pH of the final solution to ~8.0-8.5 using NaOH or HCl, as the antifading properties of many reagents are pH-sensitive.

  • Store the antifade mounting medium at 4°C in the dark.

Protocol 2: Quantitative Photobleaching Assay

This protocol allows for the quantitative comparison of the photostability of different quinoline-based probes or the efficacy of different antifade reagents.

Materials:

  • Fluorescence microscope with a stable light source and a digital camera.

  • Image analysis software (e.g., ImageJ/Fiji).

  • Your quinoline-based imaging agent.

  • Samples (e.g., cells or tissue sections) labeled with the imaging agent.

  • Various antifade mounting media to be tested.

Procedure:

  • Sample Preparation: Prepare identical samples stained with the quinoline-based probe. Mount each sample with a different antifade medium (including a no-antifade control).

  • Image Acquisition:

    • Select a region of interest for each sample.

    • Using consistent imaging parameters (excitation intensity, exposure time, objective), acquire a time-lapse series of images. For example, take an image every 5 seconds for a total of 5 minutes.

  • Data Analysis:

    • Open the time-lapse image series in your image analysis software.

    • For each time point, measure the mean fluorescence intensity of the region of interest.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time for each condition.

    • Calculate the half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value) for each condition. A longer half-life indicates greater photostability.

Visualizations

Troubleshooting_Photobleaching start Start: Rapid Signal Fading Observed reduce_exposure Reduce Excitation Light (Intensity & Duration) start->reduce_exposure Initial Step optimize_settings Optimize Imaging Settings (Gain, Binning) reduce_exposure->optimize_settings use_antifade Incorporate Antifade Reagent optimize_settings->use_antifade issue_resolved1 Issue Resolved use_antifade->issue_resolved1 Success check_antifade Check Antifade Compatibility & Concentration use_antifade->check_antifade Problem Persists revisit_imaging Re-optimize Imaging Parameters check_antifade->revisit_imaging consider_new_probe Consider More Photostable Quinoline Derivative revisit_imaging->consider_new_probe end Consult Further Literature or Technical Support revisit_imaging->end No Improvement issue_resolved2 Issue Resolved consider_new_probe->issue_resolved2 Success consider_new_probe->end No Improvement

Caption: A decision tree for troubleshooting photobleaching of quinoline-based imaging agents.

Antifade_Mechanism cluster_fluorophore Quinoline Fluorophore Cycle cluster_photobleaching Photobleaching Pathway cluster_antifade Antifade Agent Action S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Light Absorption S1->S0 Fluorescence T1 Triplet State (T1) S1->T1 Intersystem Crossing O2 Molecular Oxygen (O2) ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer Bleached Bleached Fluorophore (Non-fluorescent) ROS->Bleached Chemical Reaction Antifade Antifade Agent Neutralized Neutralized Species Antifade->Neutralized ROS Scavenging

Caption: Mechanism of photobleaching and the protective action of antifade agents.

References

Technical Support Center: BB-22 7-hydroxyquinoline Isomer Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with the BB-22 7-hydroxyquinoline isomer in in vitro assays.

Troubleshooting Guide

Researchers may encounter several issues when preparing the this compound for in vitro experiments due to its hydrophobic nature. This guide offers solutions to common problems.

Problem Potential Cause Recommended Solution
Precipitation upon dilution in aqueous buffer. The compound is "crashing out" of the initial solvent when introduced to the aqueous environment of the assay medium.1. Optimize Co-solvent Concentration: Minimize the percentage of the organic stock solution (e.g., DMSO, DMF, Ethanol) in the final assay medium. Aim for the lowest concentration that maintains solubility without affecting the cells. 2. Use a Surfactant: Incorporate a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in the assay medium to aid in micellar solubilization.[1][2] 3. Two-Step Dilution: Perform a serial dilution, first into a buffer containing a solubilizing agent (like a cyclodextrin or surfactant) before the final dilution into the cell culture medium.
Inconsistent or non-reproducible assay results. Poor solubility can lead to inconsistent compound concentration in the assay wells.1. Vortexing and Sonication: After dilution, ensure the solution is thoroughly mixed by vortexing and/or brief sonication to break up any microscopic precipitates.[3] 2. Visual Inspection: Before adding to cells, visually inspect the diluted compound solution for any signs of precipitation. A clear solution is crucial. 3. Prepare Fresh Dilutions: Prepare fresh dilutions of the compound for each experiment to avoid potential degradation or precipitation over time.
Observed cytotoxicity at low compound concentrations. The organic solvent used to dissolve the compound may be toxic to the cells.1. Solvent Toxicity Control: Run a parallel experiment with the vehicle (solvent) alone at the same final concentration used in the compound-treated wells to determine its effect on cell viability. 2. Reduce Solvent Concentration: Aim for a final solvent concentration of less than 0.5% (v/v) in the cell culture medium. Some cell lines are sensitive to even lower concentrations.
Compound appears insoluble in common organic solvents. The compound may require a specific solvent or a combination of solvents for initial dissolution.1. Alternative Solvents: Test solubility in alternative organic solvents such as Dimethylformamide (DMF) or Ethanol if Dimethyl sulfoxide (DMSO) is not effective.[3][4][5] 2. Gentle Warming: Gently warm the solution to 37°C to aid dissolution, but be cautious of potential compound degradation.[3]

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing a stock solution of this compound?

A1: Based on data for structurally similar compounds like the PB-22 7-hydroxyquinoline isomer and BB-22 7-hydroxyisoquinoline isomer, the following solvents are recommended for preparing stock solutions:

  • Dimethyl sulfoxide (DMSO): 10 mg/mL[3][4][5][6]

  • Dimethylformamide (DMF): 11-14 mg/mL[3][4][5][6]

  • Ethanol: 1 mg/mL[3][5]

It is crucial to prepare the stock solution at a concentration that allows for subsequent dilution into your aqueous assay buffer while keeping the final organic solvent concentration low.

Q2: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A2: As a general rule, the final concentration of DMSO in cell-based assays should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity. However, the tolerance to DMSO can be cell line-dependent. It is always best practice to run a vehicle control to assess the impact of the solvent on your specific experimental system.

Q3: My compound precipitates when I add it to the cell culture medium. What can I do?

A3: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Here are several strategies to overcome this:

  • Reduce the final concentration of your compound.

  • Decrease the percentage of organic solvent in the final dilution.

  • Employ a co-solvent system. [2][7]

  • Use solubilizing agents such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80).[8][9]

  • Prepare a solid dispersion of the compound with a hydrophilic polymer, although this is a more advanced technique.[8][10]

Q4: Can I use pH modification to improve the solubility of the this compound?

A4: Altering the pH can be an effective technique for ionizable compounds.[1][11] The this compound contains a basic nitrogen atom in the quinoline ring system, suggesting that its solubility might be increased in acidic conditions due to salt formation. However, it is critical to ensure that the pH of your final assay medium remains within the physiological range required for your cells to remain viable and function correctly.

Quantitative Solubility Data

The following table summarizes the known solubility of structurally related compounds, which can serve as a guide for the this compound.

CompoundSolventSolubility
PB-22 7-hydroxyquinoline isomer DMF11 mg/mL[4]
DMF:PBS (pH 7.2) (1:2)0.33 mg/mL[4]
DMSO10 mg/mL[4]
BB-22 7-hydroxyisoquinoline isomer DMF14 mg/mL[3]
DMF:PBS (pH 7.2) (1:2)0.3 mg/mL[3]
DMSO10 mg/mL[3]
Ethanol1 mg/mL[3]
PB-22 7-hydroxyisoquinoline isomer DMF11 mg/mL[6]
DMSO10 mg/mL[6]
DMSO:PBS (pH 7.2) (1:2)0.33 mg/mL[6]
BB-22 6-hydroxyquinoline isomer DMF14 mg/mL[5]
DMF:PBS (pH 7.2) (1:2)0.3 mg/mL[5]
DMSO10 mg/mL[5]
Ethanol1 mg/mL[5]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the standard method for preparing a high-concentration stock solution of the this compound.

  • Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, briefly sonicate the tube in a water bath to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]

Protocol 2: Dilution into Aqueous Assay Medium using a Co-solvent Approach

This protocol provides a method for diluting the stock solution into the final assay medium.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in the same organic solvent.

  • Final Dilution: Add the required volume of the stock or intermediate solution to the pre-warmed (37°C) cell culture medium. The final concentration of the organic solvent should be kept to a minimum (ideally ≤ 0.5%).

  • Mixing: Immediately after adding the compound, vortex the solution gently to ensure homogeneity.

  • Application: Add the final diluted compound solution to the cells in the assay plate.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh Compound add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve store Store at -20°C / -80°C dissolve->store stock Stock Solution dilute Dilute in Assay Medium stock->dilute mix Vortex Gently dilute->mix apply Add to Cells mix->apply

Caption: Experimental workflow for preparing and using this compound in in vitro assays.

troubleshooting_flowchart cluster_solutions Potential Solutions start Compound Precipitates in Assay Medium? optimize_solvent Optimize Co-solvent % start->optimize_solvent Yes use_surfactant Use Surfactant start->use_surfactant Yes two_step_dilution Two-Step Dilution start->two_step_dilution Yes no_precipitate No Precipitation: Proceed with Assay start->no_precipitate No end_node Precipitation Resolved optimize_solvent->end_node use_surfactant->end_node two_step_dilution->end_node

Caption: Troubleshooting flowchart for compound precipitation in aqueous media.

References

Optimizing excitation and emission wavelengths for 7-hydroxyquinoline analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the excitation and emission wavelengths of 7-hydroxyquinoline analogs in fluorescence experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical excitation and emission wavelength ranges for 7-hydroxyquinoline and its analogs?

The spectral properties of 7-hydroxyquinoline (7-HQ) and its derivatives are highly sensitive to their environment. In neutral aqueous solutions, 7-HQ can exist in an equilibrium of four different prototropic species: normal, anionic, cationic, and zwitterionic forms, each with distinct absorption and emission characteristics.[1] Generally, the absorption spectra are observed in the UV region, and fluorescence is typically seen in the UV to visible range. The specific wavelengths can be significantly influenced by solvent polarity, pH, and the presence of substituents on the quinoline ring.

Q2: How does solvent polarity affect the fluorescence of 7-hydroxyquinoline analogs?

Solvent polarity plays a critical role in the fluorescence properties of 7-hydroxyquinoline analogs. The excited state of these molecules is often more polar than the ground state, leading to a shift in the emission spectrum to longer wavelengths (a red shift) in more polar solvents. This phenomenon is known as solvatochromism. Furthermore, in protic solvents like alcohols and water, 7-hydroxyquinoline can form intermolecular hydrogen bonds, which can facilitate excited-state intramolecular proton transfer (ESIPT), leading to the appearance of a second, large Stokes-shifted emission band. In some cases, specific solvent interactions can lead to the formation of different stoichiometric hydrogen-bonding complexes in the ground and excited states.[2][3]

Q3: What is Excited-State Intramolecular Proton Transfer (ESIPT) and how does it impact fluorescence measurements?

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within the same molecule in its excited state. For 7-hydroxyquinoline, this typically involves the transfer of the phenolic proton from the hydroxyl group to the quinoline nitrogen atom. This process results in the formation of a tautomer with a different electronic structure, which then fluoresces at a longer wavelength (a larger Stokes shift) than the original molecule.[4][5][6] The efficiency of ESIPT can be influenced by factors such as solvent proticity, viscosity, and the presence of substituents that alter the acidity or basicity of the functional groups involved. Understanding ESIPT is crucial for interpreting the dual emission spectra often observed for these compounds.

Q4: How do substituents on the 7-hydroxyquinoline core affect its fluorescence properties?

The introduction of substituents onto the 7-hydroxyquinoline core can significantly alter its photophysical properties. For instance, introducing two methyl groups at the 2 and 4 positions has been shown to enhance the photosensitivity of 7-hydroxyquinolines in aqueous buffer solutions.[1][7] The product of the molar extinction coefficient and fluorescence quantum yield for 7-hydroxy-2,4-dimethylquinoline is approximately 13-fold greater than that of the parent 7-hydroxyquinoline.[7] The electronic nature and position of the substituent can influence the energy levels of the molecule, affecting both the absorption and emission wavelengths, as well as the quantum yield of fluorescence.

Troubleshooting Guide

Issue 1: Low or no fluorescence signal.

  • Possible Cause: The concentration of the analog may be too low or too high (concentration quenching).

    • Solution: Prepare a dilution series to determine the optimal concentration range.

  • Possible Cause: The excitation or emission wavelengths are not optimal.

    • Solution: Perform excitation and emission scans to determine the maxima for your specific analog and experimental conditions.

  • Possible Cause: The solvent may be quenching the fluorescence.

    • Solution: Test the fluorescence in a variety of aprotic and protic solvents of differing polarities. Degassing the solvent can sometimes reduce quenching by dissolved oxygen.

  • Possible Cause: The pH of the solution is not optimal for fluorescence.

    • Solution: Measure the fluorescence across a range of pH values to determine the optimal pH for your analog. The protonation state of the molecule significantly impacts its fluorescence.[8]

  • Possible Cause: The compound may have low intrinsic fluorescence.

    • Solution: Consider chemical modification of the analog, such as the introduction of electron-donating groups, which can sometimes enhance fluorescence.[1][7]

Issue 2: Unstable or drifting fluorescence signal.

  • Possible Cause: Photobleaching of the sample.

    • Solution: Reduce the excitation light intensity, decrease the exposure time, or use a photostabilizing agent.

  • Possible Cause: Temperature fluctuations in the sample holder.

    • Solution: Use a temperature-controlled cuvette holder to maintain a constant temperature.

  • Possible Cause: Chemical degradation of the analog.

    • Solution: Prepare fresh solutions and protect them from light. Check for compatibility with the solvent and other components in the sample.

Issue üç: Presence of multiple emission peaks.

  • Possible Cause: Existence of multiple species in the ground or excited state.

    • Solution: This is often due to the presence of different prototropic forms (neutral, cationic, anionic, zwitterionic) or the occurrence of ESIPT.[1] Varying the pH and solvent polarity can help to identify the different species. Time-resolved fluorescence spectroscopy can also be used to distinguish between different emitting species.

  • Possible Cause: Presence of fluorescent impurities.

    • Solution: Purify the 7-hydroxyquinoline analog using techniques such as chromatography or recrystallization. Run a blank spectrum of the solvent to check for background fluorescence.

Experimental Protocols

Methodology for Optimizing Excitation and Emission Wavelengths

This protocol outlines the steps to determine the optimal excitation and emission wavelengths for a 7-hydroxyquinoline analog.

  • Sample Preparation:

    • Prepare a stock solution of the 7-hydroxyquinoline analog in a high-purity solvent (e.g., ethanol, acetonitrile, or a suitable buffer). A typical starting concentration is 1 mM.

    • From the stock solution, prepare a working solution in the desired experimental solvent. The final concentration should be in the low micromolar range (e.g., 1-10 µM) to avoid inner filter effects.

  • Instrumentation:

    • Use a calibrated spectrofluorometer.

    • Ensure the cuvettes are clean and made of a material that does not fluoresce in the wavelength range of interest (e.g., quartz).

  • Determination of Excitation Wavelength:

    • Set the emission wavelength to an estimated value (e.g., 450 nm, a common emission region for similar compounds).

    • Scan a range of excitation wavelengths (e.g., 250-400 nm).

    • The wavelength that gives the maximum fluorescence intensity is the optimal excitation wavelength (λex).

  • Determination of Emission Wavelength:

    • Set the excitation wavelength to the optimal value determined in the previous step.

    • Scan a range of emission wavelengths (e.g., 380-600 nm).

    • The wavelength that gives the maximum fluorescence intensity is the optimal emission wavelength (λem).

  • Optimization and Validation:

    • Repeat the excitation and emission scans using the newly determined optimal wavelengths to confirm the maxima.

    • It is advisable to record the full excitation-emission matrix (EEM) to get a comprehensive view of the compound's spectral properties.

    • To ensure the chosen wavelengths provide the best signal-to-noise ratio while minimizing baseline drift and artifacts, it may be necessary to select a compromise wavelength rather than the absolute maximum, especially for complex samples.[9]

Data Presentation

Table 1: Photophysical Properties of Selected 7-Hydroxyquinoline Analogs

CompoundSolventExcitation Max (nm)Emission Max (nm)Quantum Yield (Φf)Reference
7-HydroxyquinolineAqueous Buffer---[7]
7-Hydroxy-2,4-dimethylquinolineAqueous Buffer--Enhanced 13-fold vs 7-HQ[7]
8-HydroxyquinolineMethanol---[10]
8-MethoxyquinolineMethanol--Higher than 8-HQ[10]
8-OctyloxyquinolineMethanol--Higher than 8-Methoxyquinoline[10]
8-SulfonateQ esterMethanol--Blue-shifted vs 8-HQ[10]
8-OateQ esterMethanol--Almost no fluorescence[10]

Note: Specific wavelength maxima and quantum yields are highly dependent on experimental conditions and are not always reported in a standardized manner in the literature. This table provides a qualitative comparison based on available data.

Visualizations

Experimental_Workflow Workflow for Optimizing Fluorescence Wavelengths cluster_prep Sample Preparation cluster_measurement Spectrofluorometer Measurement cluster_validation Validation & Analysis prep_stock Prepare Stock Solution (e.g., 1 mM) prep_work Prepare Working Solution (e.g., 1-10 µM) prep_stock->prep_work set_emission Set Estimated Emission Wavelength prep_work->set_emission scan_excitation Scan Excitation Wavelengths set_emission->scan_excitation determine_ex_max Determine Optimal λex scan_excitation->determine_ex_max set_excitation Set Optimal Excitation Wavelength determine_ex_max->set_excitation scan_emission Scan Emission Wavelengths set_excitation->scan_emission determine_em_max Determine Optimal λem scan_emission->determine_em_max confirm_maxima Confirm Maxima with New Wavelengths determine_em_max->confirm_maxima record_eem Record Excitation-Emission Matrix (EEM) confirm_maxima->record_eem analyze_data Analyze Data for S/N and Baseline record_eem->analyze_data

Caption: Experimental workflow for optimizing excitation and emission wavelengths.

References

Stability and degradation pathways of hydroxyquinoline compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydroxyquinoline compounds.

Frequently Asked Questions (FAQs)

Q1: My hydroxyquinoline solution is changing color. What is happening?

A1: A color change in your hydroxyquinoline solution often indicates degradation or complex formation. 8-Hydroxyquinoline and its derivatives can form colored complexes with trace metal ions present in your solvent or glassware.[1][2] Upon binding to certain metals, the solution can turn from yellow to dark green.[1] Additionally, oxidation can lead to the formation of colored quinones and polymeric products.[1][3][4] It is crucial to use high-purity, nuclease-free water and metal-free glassware to minimize these interferences.[1]

Q2: I am observing poor stability of my hydroxyquinoline compound in solution. What factors could be contributing to this?

A2: The stability of hydroxyquinoline compounds in solution is influenced by several factors:

  • pH: The pH of the solution can significantly impact the stability and solubility of hydroxyquinolines.[5][6] Extreme pH values can lead to hydrolysis or ionization, affecting the compound's stability. For instance, aluminum begins to form a neutral complex with 8-hydroxyquinoline around pH 4.5 and precipitates quantitatively above pH 5.5.[5]

  • Light Exposure: Many hydroxyquinoline derivatives are susceptible to photodegradation.[7][8][9] Exposure to UV or even ambient light can initiate degradation pathways. It is advisable to protect your solutions from light by using amber vials or covering your glassware with aluminum foil. The photolytic degradation half-life of 8-hydroxyquinoline can range from 40 to 64 hours.[7]

  • Presence of Metal Ions: Hydroxyquinolines are potent metal chelators.[10][11][12] The presence of metal ions can lead to the formation of metal-hydroxyquinoline complexes, which may have different stability profiles than the free ligand.[10][13][14] These complexes can also catalyze degradation reactions.

  • Oxidizing Agents: Hydroxyquinolines can be oxidized, especially in the presence of oxidizing agents or catalysts.[3][4] This can lead to the formation of quinoline-5,8-dione and other oxidation products.[3][4] Ensure your solvents are free from peroxides and other oxidizing impurities.

  • Temperature: Elevated temperatures can accelerate degradation.[15][16] Store your solutions at appropriate temperatures, as specified for the particular compound.

Q3: What are the common degradation products of 8-hydroxyquinoline?

A3: Common degradation products of 8-hydroxyquinoline (8-HQ) include:

  • Quinoline-5,8-dione: This is a frequent product of the catalytic oxidation of 8-HQ.[3][4]

  • Polymeric products: Under certain oxidative or electrochemical conditions, 8-HQ can polymerize to form products like poly(QL-hydroquinone) and poly-oxyquinoline.[4]

  • Hydroxylated and cleaved products: Biodegradation pathways can involve initial hydroxylation to form 2-oxo-1,2-dihydroquinoline, followed by further oxidation and ring cleavage.[17][18]

For substituted hydroxyquinolines like clioquinol and hydroxychloroquine, degradation can involve dehalogenation, dealkylation, and oxidation of side chains.[8][19]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Unexpected precipitation in the reaction mixture. - pH is outside the optimal range for solubility.[5][6]- Formation of an insoluble metal-hydroxyquinoline complex.[5][20]- The concentration of the compound exceeds its solubility in the chosen solvent.- Adjust the pH of the solution to improve solubility.[5]- Use metal-free solvents and glassware or add a stronger chelating agent like EDTA to sequester trace metals.- Perform a solubility test to determine the appropriate concentration range for your experimental conditions.
Inconsistent results or inability to reproduce an experiment. [21][22][23][24]- Variability in the quality of reagents or solvents.[21]- Degradation of the hydroxyquinoline compound during storage or the experiment.- Minor, unrecorded variations in the experimental protocol (e.g., stirring speed, rate of addition).[21]- Use fresh, high-purity reagents and solvents for each experiment.- Monitor the stability of your hydroxyquinoline stock solution over time.- Carefully document all experimental parameters and try to keep them consistent between runs.[21] Consider performing the experiment on the exact same scale as the original procedure.[21]
Formation of unexpected byproducts. - Photodegradation due to light exposure.[7][8]- Oxidation by air or contaminants in the solvent.- Side reactions catalyzed by trace metal impurities.- Protect the reaction from light using amber glassware or by covering the setup with aluminum foil.- Degas solvents to remove dissolved oxygen and use freshly distilled solvents to eliminate peroxides.- Purify reagents and solvents to remove metal contaminants.
Low yield of the desired product. - Degradation of the starting material or product during the reaction or work-up.[23]- Inefficient reaction conditions (temperature, catalyst, etc.).- Loss of product during extraction or purification steps.[23]- Monitor the reaction by TLC or HPLC to determine the optimal reaction time and minimize degradation.[21]- Optimize reaction parameters such as temperature, catalyst loading, and reagent stoichiometry.- Check the aqueous layer and filtration media for your product, as it might be partially soluble or adsorbed.[23]

Quantitative Stability Data

The stability of hydroxyquinoline compounds is highly dependent on the specific derivative and the experimental conditions. The following table summarizes some available quantitative data.

CompoundConditionParameterValueReference
8-HydroxyquinolinePhotolytic DegradationHalf-life40-64 hours[7]
Clioquinol (in humans)PharmacokineticsHalf-life11-14 hours[25]
Rhodococcus sp. JH145Biodegradation of Quinoline (100 mg/L)Time for complete removal28 hours[26]

Key Experimental Protocols

Protocol 1: Assessing Photodegradation of a Hydroxyquinoline Compound

Objective: To determine the stability of a hydroxyquinoline compound under specific light conditions.

Methodology:

  • Solution Preparation: Prepare a stock solution of the hydroxyquinoline compound in a suitable solvent (e.g., methanol, water with appropriate buffers). The concentration should be chosen to allow for accurate quantification by HPLC or UV-Vis spectroscopy.

  • Sample Preparation: Aliquot the stock solution into two sets of vials. One set should be made of clear glass or quartz (for light exposure), and the other of amber glass or wrapped in aluminum foil (as a dark control).

  • Light Exposure: Place the clear vials in a photostability chamber with a controlled light source (e.g., a UV lamp with a specific wavelength and intensity). Place the dark control vials in the same chamber, shielded from light.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from one clear vial and one dark control vial.

  • Analysis: Analyze the samples immediately by a validated analytical method (e.g., HPLC-UV) to determine the concentration of the remaining hydroxyquinoline compound.

  • Data Analysis: Plot the concentration of the compound as a function of time for both the light-exposed and dark control samples. Calculate the degradation rate and half-life for the photodegradation process.

Protocol 2: Evaluating the Influence of pH on Stability

Objective: To assess the stability of a hydroxyquinoline compound at different pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 12).

  • Solution Preparation: Prepare a concentrated stock solution of the hydroxyquinoline compound in an appropriate organic solvent miscible with the buffer system.

  • Sample Incubation: In separate vials, add a small aliquot of the stock solution to each buffer to achieve the final desired concentration. Ensure the final concentration of the organic solvent is low to minimize its effect.

  • Incubation: Incubate the vials at a constant temperature (e.g., 25 °C or 37 °C) and protect them from light.

  • Sampling and Analysis: At various time points, take samples from each pH condition and analyze them using a suitable analytical method (e.g., HPLC) to quantify the parent compound.

  • Data Interpretation: Compare the degradation profiles at different pH values to identify the pH range of maximum stability.

Visualizing Degradation and Workflows

Degradation Pathway of 8-Hydroxyquinoline

General Degradation Pathways of 8-Hydroxyquinoline HQ 8-Hydroxyquinoline Oxidation Oxidation (e.g., with tBuOOH, catalysts) HQ->Oxidation [2, 6] Photodegradation Photodegradation (UV Light) HQ->Photodegradation [4] Biodegradation Biodegradation HQ->Biodegradation [14, 16] QD Quinoline-5,8-dione Oxidation->QD Polymer Polymeric Products Oxidation->Polymer Intermediates Hydroxylated Intermediates Biodegradation->Intermediates Cleavage Ring Cleavage Products Intermediates->Cleavage

Caption: Degradation pathways of 8-hydroxyquinoline.

Experimental Workflow for Stability Testing

Experimental Workflow for Hydroxyquinoline Stability Testing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Sol Prepare Stock Solution Prep_Sample Prepare Samples (e.g., different pH, light/dark) Prep_Sol->Prep_Sample Incubate Incubate under Controlled Conditions Prep_Sample->Incubate Sample Sample at Time Intervals Incubate->Sample Analyze Analyze Samples (e.g., HPLC, LC-MS) Sample->Analyze Data Analyze Data (Kinetics, Half-life) Analyze->Data

Caption: Workflow for stability testing.

Troubleshooting Logic

Troubleshooting Logic for Unexpected Results rect_node rect_node Start Unexpected Result (e.g., low yield, byproduct) Check_Stab Is Starting Material Stable? Start->Check_Stab Check_Cond Are Reaction Conditions Controlled? Check_Stab->Check_Cond Yes Sol_Stab Protect from light, heat, O2. Use fresh stock solution. Check_Stab->Sol_Stab No Check_Purity Are Reagents Pure? Check_Cond->Check_Purity Yes Sol_Cond Control T, pH, mixing. Verify reagent concentrations. Check_Cond->Sol_Cond No Sol_Purity Purify reagents/solvents. Use metal-free equipment. Check_Purity->Sol_Purity No Reproduce Attempt to Reproduce with Controls Check_Purity->Reproduce Yes Sol_Stab->Reproduce Sol_Cond->Reproduce Sol_Purity->Reproduce

Caption: Troubleshooting decision-making process.

References

Technical Support Center: Synthesis of Substituted 8-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of substituted 8-hydroxyquinolines. It is intended for researchers, scientists, and drug development professionals.

General Troubleshooting & FAQs

Question: My reaction to synthesize a substituted 8-hydroxyquinoline is resulting in a low yield. What are the general parameters I should investigate?

Answer: Low yields in 8-hydroxyquinoline synthesis can stem from several factors. Systematically investigate the following:

  • Reaction Temperature: Many classical syntheses, like the Skraup or Gould-Jacobs, require high temperatures for cyclization.[1] However, excessive heat can lead to degradation of the product. An optimal temperature must be determined experimentally.

  • Reaction Time: Inadequate or excessive reaction time can impact yield. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal duration.[2]

  • Purity of Reagents: Ensure all starting materials, especially the aniline and carbonyl compounds, are pure. Impurities can lead to side reactions and lower the yield.

  • Catalyst Activity: For catalyzed reactions, ensure the catalyst is active and used in the correct loading.

  • Atmosphere: Some reactions may be sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Question: I am having difficulty purifying my final 8-hydroxyquinoline product. What are some common purification strategies?

Answer: Purification of 8-hydroxyquinolines can be challenging due to their chelating properties and potential for forming colored impurities. Consider the following methods:

  • Column Chromatography: Silica gel column chromatography is a common and effective method for purifying 8-hydroxyquinoline derivatives.[2]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification technique.

  • Sublimation: For volatile solids, sublimation under reduced pressure can yield very pure material.[3]

  • Acid-Base Extraction: The basic nitrogen atom in the quinoline ring allows for extraction into an acidic aqueous solution, which can help separate it from non-basic impurities. Subsequent neutralization will precipitate the product.

Troubleshooting Specific Synthetic Routes

Skraup & Doebner-von Miller Synthesis

The Skraup and the related Doebner-von Miller reactions are classical methods for quinoline synthesis involving the reaction of an aniline with glycerol (Skraup) or α,β-unsaturated aldehydes/ketones (Doebner-von Miller) in the presence of a strong acid and an oxidizing agent.

Question: My Skraup reaction is extremely violent and difficult to control. How can I moderate the reaction?

Answer: The Skraup reaction is notoriously exothermic and can be violent.[4][5] Several modifications can be employed to control the reaction:

  • Gradual Addition of Reactants: Instead of mixing all reactants at once, gradually add the sulfuric acid-glycerol-amine mixture to the oxidizing agent.[5]

  • Use of Moderating Agents: Acetic acid or boric acid can be added to lessen the reaction's violence.[5]

  • Temperature Control: Maintain a strict temperature profile. For example, one procedure suggests keeping the temperature from exceeding 140°C.[5]

Question: What are common oxidizing agents used in the Skraup synthesis of 8-hydroxyquinolines, and how do they affect the reaction?

Answer: The choice of oxidizing agent is crucial.

  • o-Nitrophenol: When synthesizing 8-hydroxyquinoline from o-aminophenol, o-nitrophenol is a particularly effective oxidizing agent because its reduction product is o-aminophenol, which can then also react to form the desired product, thus increasing the theoretical yield.[6]

  • Arsenic Acid: Historically used, but less common now due to its toxicity.

  • Ferric Salts: Calcined ferric oxide or ferrous sulfate can be used as oxidizing agents.[5]

  • Iodine: A small amount of iodine can also serve as the oxidizing agent.[5]

Troubleshooting Workflow for Skraup Synthesis

SkraupTroubleshooting start Low Yield or Uncontrolled Reaction check_violence Is the reaction excessively violent? start->check_violence moderate_reaction Implement control measures: - Gradual reactant addition - Use boric or acetic acid - Strict temperature control check_violence->moderate_reaction Yes check_yield Is the yield still low? check_violence->check_yield No moderate_reaction->check_yield optimize_oxidizer Optimize oxidizing agent. Consider using o-nitrophenol with o-aminophenol. check_yield->optimize_oxidizer Yes purification_issues Purification problems? check_yield->purification_issues No check_temp Review reaction temperature. Ensure it's high enough for cyclization but not causing degradation. optimize_oxidizer->check_temp check_temp->purification_issues purification_methods Employ appropriate purification: - Column chromatography - Recrystallization - Sublimation purification_issues->purification_methods Yes success Successful Synthesis purification_issues->success No purification_methods->success

Caption: Troubleshooting decision tree for the Skraup synthesis.

Combes Quinoline Synthesis

The Combes synthesis involves the reaction of an aniline with a β-diketone under acidic conditions.

Question: My Combes synthesis is producing a mixture of regioisomers. How can I control the regioselectivity?

Answer: Regioselectivity in the Combes synthesis is a known challenge, especially with substituted anilines and unsymmetrical β-diketones.[7] The outcome is influenced by:

  • Steric Effects: The steric bulk of substituents on both the aniline and the β-diketone can direct the cyclization. Larger groups tend to favor the formation of the less sterically hindered product.[7]

  • Electronic Effects: The electronic properties of substituents on the aniline (electron-donating vs. electron-withdrawing) can influence which carbonyl of the diketone is preferentially attacked and the subsequent cyclization. For example, using methoxy-substituted anilines can favor the formation of 2-CF₃-quinolines, while chloro- or fluoroanilines may yield the 4-CF₃ regioisomer as the major product.[7]

Quantitative Data on Combes Regioselectivity

Aniline Substituentβ-Diketone R GroupMajor Product RegioisomerReference
MethoxyBulky2-substituted quinoline[7]
Chloro/Fluoro-4-substituted quinoline[7]
Gould-Jacobs Reaction

The Gould-Jacobs reaction produces 4-hydroxyquinolines from an aniline and a malonic ester derivative, typically through thermal cyclization.

Question: The thermal cyclization step in my Gould-Jacobs reaction is giving a low yield. What can I do?

Answer: The high temperatures required for the intramolecular cyclization can also lead to product degradation.[1]

  • Temperature and Time Optimization: A careful balance between temperature and reaction time is necessary. Increasing the temperature can improve the conversion of the intermediate to the final product, but prolonged heating at very high temperatures can lead to decomposition.[1] Microwave-assisted synthesis has been shown to improve yields and dramatically shorten reaction times.[8]

  • High-Boiling Solvents: The cyclization is often carried out in high-boiling solvents like diphenyl ether or paraffin oil to achieve the necessary temperatures.

Optimizing Gould-Jacobs Cyclization (Microwave-Assisted)

Temperature (°C)Time (min)Isolated Yield (%)Reference
250101[1]
3001037[1]
3002028[1]
300547[1]

Experimental Protocols

Protocol 1: Modified Skraup Synthesis of 8-Hydroxyquinoline

This protocol is based on a method designed to control the exothermic nature of the reaction.[5]

Materials:

  • o-Aminophenol

  • Glycerol (U.S.P. grade)

  • Concentrated Sulfuric Acid (not more than 5% water)

  • o-Nitrophenol

  • Ferrous Sulfate

Procedure:

  • In a separate vessel, dissolve o-aminophenol (112.6 g) in concentrated sulfuric acid (169 cc) with agitation and cooling, ensuring the temperature does not exceed 70-80°C.

  • To this mixture, add glycerol (286.3 g) while maintaining the temperature below 120°C.

  • In the main reaction vessel, create a mixture of o-nitrophenol and a catalytic amount of ferrous sulfate. Heat this mixture to the reaction temperature (around 135°C).

  • Gradually add the o-aminophenol/sulfuric acid/glycerol mixture to the hot o-nitrophenol mixture in the reaction vessel. The rate of addition should be controlled to maintain the reaction temperature between 135-140°C.

  • After the addition is complete, continue to heat the mixture at this temperature until the reaction is complete (indicated by the disappearance of o-nitrophenol from the reflux liquors).

  • Allow the reaction mixture to cool to room temperature.

  • Isolate the 8-hydroxyquinoline via steam distillation or by precipitation as a metal salt (e.g., with a copper salt solution).

Protocol 2: General Procedure for Gould-Jacobs Reaction

This protocol describes the synthesis of a 4-hydroxyquinoline derivative.[9]

Materials:

  • Substituted Aniline

  • Diethyl ethoxymethylenemalonate (or similar malonic ester derivative)

  • High-boiling solvent (e.g., diphenyl ether)

  • Sodium Hydroxide (for saponification)

  • Hydrochloric Acid (for acidification)

Procedure:

  • Condensation: React the aniline derivative with diethyl ethoxymethylenemalonate. This reaction often proceeds upon mixing the reactants, sometimes with gentle heating, to substitute the ethoxy group with the aniline nitrogen. This forms the anilidomethylenemalonate intermediate.

  • Cyclization: Add the intermediate from the previous step to a high-boiling solvent like diphenyl ether and heat to a high temperature (e.g., 250°C) to effect the thermal cyclization to the 4-hydroxy-3-carboethoxyquinoline. Monitor the reaction by TLC.

  • Saponification: After cooling, the ester is hydrolyzed to a carboxylic acid by heating with an aqueous solution of sodium hydroxide.

  • Decarboxylation: The resulting carboxylate salt is then heated, often in the same pot after acidification, to induce decarboxylation and form the final 4-hydroxyquinoline product.

  • Purification: The product can be purified by recrystallization or other suitable methods.

General Synthesis Workflow

SynthesisWorkflow cluster_skraup Skraup Synthesis cluster_combes Combes Synthesis cluster_gouldjacobs Gould-Jacobs Synthesis skraup_start o-Aminophenol + Glycerol skraup_react H₂SO₄, Oxidizing Agent (e.g., o-Nitrophenol) skraup_start->skraup_react skraup_product 8-Hydroxyquinoline skraup_react->skraup_product combes_start Aniline + β-Diketone combes_react Acid Catalyst (e.g., H₂SO₄) combes_start->combes_react combes_product Substituted Quinoline combes_react->combes_product gj_start Aniline + Malonic Ester Derivative gj_react1 Condensation gj_start->gj_react1 gj_intermediate Anilidomethylenemalonate gj_react1->gj_intermediate gj_react2 Thermal Cyclization gj_intermediate->gj_react2 gj_product 4-Hydroxyquinoline Derivative gj_react2->gj_product

Caption: General workflows for common 8-hydroxyquinoline syntheses.

References

Signal-to-noise ratio enhancement in quinoline-based fluorescence sensing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing signal-to-noise ratio in quinoline-based fluorescence sensing experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Fluorescence Signal or Poor Signal-to-Noise Ratio

  • Question: My quinoline-based probe is exhibiting a weak fluorescence signal. How can I enhance it?

    Answer: A weak signal can be attributed to several factors. Consider the following troubleshooting steps:

    • Optimize Excitation and Emission Wavelengths: Ensure your instrument settings match the optimal excitation and emission maxima of your specific quinoline probe in the experimental buffer. These values can be solvent-dependent.[1][2] It is recommended to perform an excitation and emission scan to determine the optimal wavelengths in your specific assay conditions.

    • Increase Probe Concentration: Gradually increase the concentration of the fluorescent probe. However, be cautious of self-quenching at very high concentrations.

    • Check for pH Effects: The fluorescence of many quinoline derivatives is highly sensitive to pH.[3][4][5] Verify that the pH of your buffer system is optimal for your probe's fluorescence. Significant fluorescence enhancement for some quinolines can be achieved through protonation with strong acids.[6][7]

    • Solvent Polarity: The choice of solvent can significantly impact fluorescence intensity.[1][6][8] Some quinoline probes exhibit aggregation-induced emission (AIE), leading to higher intensity in aqueous solutions or specific solvent mixtures.[8][9]

    • Minimize Photobleaching: Reduce the intensity and duration of light exposure.[10][11][12] Use neutral density filters or lower the excitation power.[12][13] Employ antifade reagents in your mounting media for microscopy applications.[10][12][13]

  • Question: I am observing high background noise in my fluorescence measurements. What are the common causes and solutions?

    Answer: High background noise can obscure your signal. Here are some strategies to minimize it:

    • Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are of spectroscopic grade and free from fluorescent impurities.[3]

    • Implement Proper Filtering: Use high-quality excitation and emission filters to minimize bleed-through of the excitation light into the emission channel.[14][15] Adding a secondary emission filter can improve the signal-to-noise ratio by over 3-fold.[14]

    • Control for Interfering Substances: Some compounds in your sample may be autofluorescent or act as quenchers.[16][17] Run a blank sample containing all components except your quinoline probe to assess background fluorescence.

    • Instrumental Noise: Dark current and readout noise from the detector can contribute to the background.[14] Consider optimizing detector settings and incorporating a waiting time in the dark before acquisition.[14][15]

Issue 2: Fluorescence Quenching

  • Question: My fluorescence signal is decreasing over time or upon addition of my analyte. What could be causing this quenching?

    Answer: Fluorescence quenching is a common phenomenon that can occur through various mechanisms.

    • Collisional (Dynamic) Quenching: This occurs when the excited fluorophore collides with another molecule (quencher) in the solution, leading to non-radiative decay. Common quenchers include molecular oxygen, halide ions (e.g., Cl-), and heavy atoms.[18][19][20] Deoxygenating your solution may be necessary.[20]

    • Static Quenching: This results from the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state.

    • Analyte-Induced Quenching: In some sensing applications, the binding of the target analyte to the quinoline probe is designed to cause quenching. This can be due to processes like photoinduced electron transfer (PET).[21]

    • Self-Quenching: At high concentrations, probe molecules can interact with each other, leading to a decrease in fluorescence intensity.[8]

  • Question: How can I differentiate between dynamic and static quenching?

    Answer: These two quenching mechanisms can be distinguished by their differing dependence on temperature and viscosity, or more definitively through fluorescence lifetime measurements.

    • Temperature Dependence: Increasing the temperature generally increases the rate of dynamic quenching but may decrease static quenching by dissociating the ground-state complex.[20]

    • Lifetime Measurements: Dynamic quenching affects the excited state and therefore decreases the fluorescence lifetime. Static quenching does not affect the lifetime of the uncomplexed fluorophore.[20]

Issue 3: Environmental and Matrix Effects

  • Question: How does the solvent environment affect my quinoline-based sensor?

    Answer: The solvent can have a profound impact on the photophysical properties of quinoline probes.

    • Polarity: Solvent polarity can influence the energy levels of the excited state, leading to shifts in the emission wavelength and changes in quantum yield.[6]

    • Viscosity: In cases of dynamic quenching, higher viscosity can reduce the rate of collisions and thus decrease quenching.

    • Specific Interactions: Solvents capable of hydrogen bonding or other specific interactions can alter the fluorescence properties of the probe.

  • Question: My assay performance is inconsistent. Could pH be a factor?

    Answer: Yes, the fluorescence of many quinoline-based probes is highly pH-dependent due to the basicity of the quinoline nitrogen.[3][5][22]

    • Protonation State: The protonation or deprotonation of the quinoline ring can significantly alter the electronic structure and, consequently, the fluorescence intensity and wavelength.[6][7]

    • Buffer Selection: It is crucial to use a well-buffered system to maintain a stable pH throughout the experiment. The optimal pH range can be narrow for some probes.[3]

Quantitative Data Summary

Table 1: Influence of Environmental Factors on Quinoline Probe Fluorescence

ParameterEffect on FluorescenceExampleReference
pH Can cause significant enhancement or quenching of fluorescence intensity and shifts in emission wavelength.The fluorescence intensity of some quinolines can increase over 50-fold upon protonation with a strong acid.[6][7]
The independent Sensor TQA maintained fluorescence emission at pH 5–12, while highly acidic conditions caused quenching.[3]
Solvent Polarity and type of solvent can alter emission intensity and wavelength.Maximum fluorescence intensity for one chemosensor was observed in methanol.[1]
Aggregation-induced emission in water can lead to higher intensity compared to other organic solvents.[8]
Interfering Ions Presence of certain metal ions can quench or enhance fluorescence.Fe³⁺ significantly reduced the fluorescence intensity of Sensor TQA, while other metal ions had no effect.[3]
The chloride ion is a known quencher for quinine fluorescence.[18]

Experimental Protocols

Protocol 1: General Procedure for Evaluating a Quinoline-Based Fluorescent Probe

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the quinoline probe (e.g., 1 mM) in a suitable organic solvent like DMSO or DMF.

    • Prepare stock solutions of the analyte and any potential interfering species in an appropriate solvent.

  • Determination of Optimal Excitation and Emission Wavelengths:

    • Dilute the probe stock solution to the desired working concentration (e.g., 10 µM) in the assay buffer.

    • Record the absorption spectrum using a UV-Vis spectrophotometer to identify the maximum absorption wavelength (λ_abs).

    • Using a spectrofluorometer, set the emission wavelength to an estimated value and scan a range of excitation wavelengths around the λ_abs to find the optimal excitation wavelength (λ_ex).

    • Set the excitation to the determined λ_ex and scan a range of emission wavelengths to find the optimal emission wavelength (λ_em).

  • Fluorescence Titration Experiment:

    • To a solution of the quinoline probe at its working concentration, incrementally add small aliquots of the analyte stock solution.

    • After each addition, gently mix and allow the solution to equilibrate for a specified time.

    • Record the fluorescence emission spectrum at the optimal λ_ex.

    • Plot the fluorescence intensity at λ_em against the analyte concentration.

  • Selectivity and Interference Studies:

    • Prepare a series of solutions containing the quinoline probe and a molar excess of various potentially interfering ions or molecules.

    • Measure the fluorescence intensity of each solution and compare it to the intensity of the probe alone and the probe with the target analyte.

Protocol 2: Cell Imaging with a Quinoline-Based Probe

  • Cell Culture:

    • Culture the cells of interest in an appropriate medium and under suitable conditions (e.g., 37 °C, 5% CO₂).

  • Probe Loading:

    • Incubate the cultured cells with a solution of the quinoline-based probe (e.g., 10-20 µM) in the cell culture medium for a specified duration (e.g., 30 minutes).[3][23]

  • Washing:

    • Wash the cells three times with a phosphate-buffered saline (PBS) solution (pH 7.4) to remove any excess, unbound probe.[3][23]

  • Analyte Treatment (if applicable):

    • Incubate the probe-loaded cells with the analyte of interest for a specific time.

  • Fluorescence Microscopy:

    • Image the cells using a fluorescence microscope equipped with the appropriate filter set for the quinoline probe's excitation and emission wavelengths.

    • Capture images and analyze the fluorescence intensity within the cells.

Visualizations

Experimental_Workflow Experimental Workflow for Quinoline Probe Evaluation cluster_prep Preparation cluster_optimization Optimization cluster_experiment Experimentation cluster_analysis Data Analysis prep_probe Prepare Probe Stock Solution uv_vis Record UV-Vis Spectrum prep_probe->uv_vis prep_analyte Prepare Analyte Stock Solution titration Fluorescence Titration prep_analyte->titration ex_scan Scan Excitation Wavelength uv_vis->ex_scan em_scan Scan Emission Wavelength ex_scan->em_scan em_scan->titration selectivity Selectivity & Interference Test em_scan->selectivity plot Plot Intensity vs. Concentration titration->plot compare Compare Fluorescence Responses selectivity->compare

Caption: Workflow for evaluating a new quinoline-based fluorescent probe.

Troubleshooting_Signal_Noise Troubleshooting Low Signal-to-Noise Ratio cluster_low_signal Low Signal Causes cluster_high_noise High Noise Causes cluster_solutions Solutions issue Low S/N Ratio low_conc Low Probe Concentration issue->low_conc wrong_wl Suboptimal Wavelengths issue->wrong_wl bad_ph Incorrect pH issue->bad_ph photobleach Photobleaching issue->photobleach impure Impure Solvents issue->impure bleedthrough Filter Bleed-through issue->bleedthrough interfere Interfering Substances issue->interfere inc_conc Increase Concentration low_conc->inc_conc optimize_wl Optimize Ex/Em Wavelengths wrong_wl->optimize_wl adjust_ph Adjust/Buffer pH bad_ph->adjust_ph reduce_exp Reduce Light Exposure photobleach->reduce_exp pure_solvents Use Pure Solvents impure->pure_solvents better_filters Use Better Filters bleedthrough->better_filters run_blank Run Blank Control interfere->run_blank

Caption: Logical relationships in troubleshooting low signal-to-noise ratio.

Quenching_Mechanisms Fluorescence Quenching Pathways cluster_dynamic Dynamic (Collisional) Quenching cluster_static Static Quenching F_ground Fluorophore (Ground State) F_excited Fluorophore (Excited State) F_ground->F_excited Excitation FQ_complex Non-fluorescent Complex F_ground->FQ_complex Complex Formation with Q F_excited->F_ground Non-radiative Decay F_excited->F_ground Collision with Q Fluorescence Fluorescence Emission F_excited->Fluorescence

References

Validation & Comparative

A Tale of Two Isomers: A Comparative Analysis of 7-Hydroxyquinoline and 8-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of heterocyclic compounds, quinoline derivatives have long captured the attention of researchers in medicinal chemistry and materials science. Among these, the isomeric pair of 7-hydroxyquinoline and 8-hydroxyquinoline presents a fascinating case study in how a subtle shift in molecular architecture can profoundly influence chemical properties and biological activities. This guide provides a comprehensive comparative analysis of these two isomers, offering insights for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Structural Divergence

The defining difference between 7-hydroxyquinoline and 8-hydroxyquinoline lies in the position of the hydroxyl group on the quinoline ring. This seemingly minor variation has significant consequences for their physicochemical properties, most notably their ability to chelate metal ions.

Property7-Hydroxyquinoline8-Hydroxyquinoline
Molecular Formula C₉H₇NOC₉H₇NO
Molecular Weight 145.16 g/mol 145.16 g/mol
Appearance Pale yellow to brown solid[1]White to off-white or faintly yellow crystalline powder
Melting Point 239-244 °C76 °C
Solubility Moderately soluble in water; more soluble in organic solvents like ethanol and acetone[1]Practically insoluble in water; soluble in ethanol, acetone, chloroform, benzene, and dilute acids
pKa ~8.8~9.9

Table 1: Comparison of Physicochemical Properties.

The key differentiator is the capacity for metal chelation. 8-Hydroxyquinoline is a potent bidentate chelating agent, capable of forming stable complexes with a wide variety of metal ions. This is due to the strategic positioning of the hydroxyl group at the C8 position, adjacent to the nitrogen atom in the quinoline ring, allowing for the formation of a stable five-membered ring upon coordination with a metal ion. In contrast, the hydroxyl group in 7-hydroxyquinoline is located further from the nitrogen atom, sterically hindering the formation of a stable chelate ring. It is widely reported that among the seven isomeric monohydroxyquinolines, only 8-hydroxyquinoline is capable of forming such stable complexes with divalent metal ions through chelation[2][3].

G

Biological Activities: A Consequence of Chelation

The profound difference in metal-chelating ability directly translates to a significant disparity in the biological activities of the two isomers. The biological effects of 8-hydroxyquinoline are largely attributed to its role as a metal ionophore and its ability to disrupt metal homeostasis in cells.

Antimicrobial Activity

8-Hydroxyquinoline exhibits potent antimicrobial activity against a broad spectrum of bacteria and fungi. Its mechanism of action is primarily linked to its ability to chelate essential metal ions, such as iron, zinc, and copper, which are crucial for various enzymatic processes in microbial cells. By sequestering these metal ions, 8-hydroxyquinoline disrupts cellular function and inhibits microbial growth. In some cases, the metal complexes of 8-hydroxyquinoline themselves exhibit enhanced antimicrobial activity.

While 7-hydroxyquinoline and its derivatives have been investigated for antimicrobial properties, the available data is limited and generally indicates weaker activity compared to 8-hydroxyquinoline analogues. For instance, some novel 7-methoxyquinoline derivatives have shown antimicrobial activity against urinary tract infection-causing pathogens, with MIC values ranging from 7.81 to 500 µg/mL against various strains[1][4]. In contrast, 8-hydroxyquinoline and its derivatives often exhibit MIC values in the lower micromolar range against a variety of microbes[5].

Organism7-Hydroxyquinoline Derivative (MIC)8-Hydroxyquinoline Derivative (MIC)Reference
E. coli7.81 - 125 µg/mL (7-methoxyquinoline derivatives)2 µg/mL (quinoline-based hydroxyimidazolium hybrid)[1][4][6]
S. aureus>50 µg/mL (quinoline-based hydroxyimidazolium hybrid)0.1 µM (5,7-dichloro-8-hydroxy-2-methylquinoline)[5][6]
M. tuberculosis-0.1 µM (5,7-dichloro-8-hydroxy-2-methylquinoline)[5]

Table 2: Comparative Antimicrobial Activity (MIC Values). Note: Direct comparative studies are limited; data is collated from studies on various derivatives.

Anticancer Activity

The anticancer properties of 8-hydroxyquinoline derivatives are well-documented and are also closely linked to their metal-chelating ability. These compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) via redox cycling of their metal complexes and the inhibition of key cellular enzymes that require metal cofactors. The lipophilicity of the metal-8-hydroxyquinoline complex allows for its transport across cell membranes, leading to an increase in intracellular metal concentrations and subsequent cellular stress. Numerous studies have reported IC50 values for 8-hydroxyquinoline derivatives against various cancer cell lines in the low micromolar to nanomolar range[7][8].

Derivatives of 7-hydroxyquinoline, specifically 7-hydroxyquinolin-2-ones, have also shown promise as anticancer agents. However, the available data is less extensive than for their 8-hydroxy counterparts.

Cell Line7-Hydroxyquinoline Derivative (IC50)8-Hydroxyquinoline Derivative (IC50)Reference
Various Cancer Cell Lines-0.127 - 0.87 µM (chalcone derivatives)[9]
Hep3B-6.25 µg/mL (8-hydroxy-2-quinolinecarbaldehyde)[10]
MOLT-4-0.87 µM (chalcone derivative)[9]

Table 3: Comparative Anticancer Activity (IC50 Values). Note: Data for 7-hydroxyquinoline derivatives is limited in the provided search results.

G

Antioxidant Activity

Both 7-hydroxyquinoline and 8-hydroxyquinoline possess antioxidant properties, primarily due to the ability of the hydroxyl group to donate a hydrogen atom and scavenge free radicals. However, the antioxidant mechanism of 8-hydroxyquinoline is multifaceted, also involving its metal-chelating properties. By chelating redox-active metals like iron and copper, 8-hydroxyquinoline can prevent them from participating in Fenton-like reactions that generate highly reactive hydroxyl radicals.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of research findings. Below are summaries of common methodologies used in the study of hydroxyquinoline isomers.

Synthesis of Hydroxyquinolines

Skraup Synthesis of 8-Hydroxyquinoline: A common method for synthesizing 8-hydroxyquinoline is the Skraup reaction. This involves the reaction of o-aminophenol with glycerol, sulfuric acid, and an oxidizing agent (such as o-nitrophenol). The glycerol dehydrates in the presence of sulfuric acid to form acrolein, which then undergoes a Michael addition with the o-aminophenol. Subsequent cyclization and oxidation yield 8-hydroxyquinoline[11][12].

Synthesis of 7-Hydroxyquinoline: One reported method for the synthesis of 7-hydroxyquinoline involves the reaction of 3-aminophenol with acrolein diethyl acetal in the presence of a solid catalyst under microwave irradiation[13]. Another approach is a one-pot procedure starting from 3-N-tosylaminophenol[14][15].

G

Determination of Metal-Ligand Stability Constants

The stability constants of metal complexes with ligands like 8-hydroxyquinoline are typically determined using potentiometric titration (pH-metry). This involves titrating a solution containing the metal ion and the ligand with a standard base and monitoring the pH changes. The data is then analyzed using methods like the Bjerrum or Irving-Rossotti method to calculate the stepwise and overall stability constants[16][17][18][19].

Antimicrobial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. The broth microdilution method is a common technique used to determine MIC values. In this assay, serial dilutions of the test compound are prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the lowest concentration of the compound that visibly inhibits microbial growth is recorded as the MIC[20].

In Vitro Cytotoxicity Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For anticancer studies, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability. In this method, viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance at a specific wavelength. The IC50 value is the concentration of the drug that causes a 50% reduction in cell viability compared to an untreated control[8][21].

Antioxidant Activity (DPPH Assay)

The DPPH assay is a common and straightforward method for evaluating the free radical scavenging activity of a compound. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at around 517 nm. The extent of discoloration is proportional to the scavenging activity of the antioxidant[22][23][24][25].

Conclusion

The comparative analysis of 7-hydroxyquinoline and 8-hydroxyquinoline underscores the critical role of molecular structure in determining chemical and biological function. The ability of 8-hydroxyquinoline to act as a potent metal chelator is the cornerstone of its diverse and well-documented biological activities, including its antimicrobial, anticancer, and antioxidant properties. While 7-hydroxyquinoline shares the same molecular formula, the different positioning of its hydroxyl group severely limits its chelating ability, resulting in a significantly different and less explored biological profile.

For researchers in drug discovery, this comparison highlights the importance of subtle structural modifications in designing targeted therapeutic agents. The wealth of data on 8-hydroxyquinoline provides a solid foundation for further derivatization and development, while the underexplored potential of 7-hydroxyquinoline and its derivatives may yet yield novel biological activities independent of strong metal chelation. Future comparative studies with robust experimental data for both isomers are warranted to fully elucidate their respective mechanisms of action and therapeutic potential.

References

A Comparative Guide to Quinoline-Based Metal Ion Sensors for Cross-Reactivity Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity performance of recently developed quinoline-based fluorescent metal ion sensors. The selection of a highly selective sensor is critical for accurate and reliable quantification of specific metal ions in complex biological and environmental samples. This document summarizes quantitative data, details experimental protocols, and visualizes key experimental workflows to aid in the selection of the most appropriate sensor for your research needs.

Comparative Analysis of Sensor Selectivity

The selectivity of a fluorescent sensor is its ability to respond to a specific target analyte in the presence of other potentially interfering species. In the context of metal ion sensing, cross-reactivity with non-target metal ions is a critical parameter that determines the sensor's utility. The following table summarizes the fluorescence response of three distinct quinoline-based sensors to a panel of common metal ions. The data is presented as the relative fluorescence intensity, where the intensity of the sensor in the presence of the target ion is normalized to 100% or shows a significant quenching effect.

Table 1: Cross-Reactivity Data of Selected Quinoline-Based Metal Ion Sensors

Interfering IonSensor TQA (for Fe³⁺)¹Sensor QPT (for Fe³⁺, Fe²⁺, Cu²⁺)²Sensor QP2 (for Zn²⁺)³
Target Ion(s) Fe³⁺ Fe³⁺, Fe²⁺, Cu²⁺ Zn²⁺
Response Type QuenchingQuenchingEnhancement
Relative Intensity (%)
Blank (Sensor only)100100100
Fe³⁺~15[1]~20[2]~110
Fe²⁺~95[1]~25[2]~105
Cu²⁺~90[1]~30[2]~90 (Quenching)
Zn²⁺~98[1]~98[2]~8500
Al³⁺-~98[2]-
Ca²⁺~98[1]~98[2]~100
Cd²⁺~98[1]~98[2]~120
Co²⁺~95[1]~95[2]~100
Cr³⁺~95[1]-~100
Hg²⁺~95[1]~98[2]~100
K⁺-~98[2]~100
Mg²⁺~98[1]~98[2]~100
Mn²⁺~98[1]~98[2]~100
Na⁺~98[1]~98[2]~100
Ni²⁺-~98[2]~100
Pb²⁺~95[1]~98[2]~100

¹Data for Sensor TQA was estimated from the fluorescence response graph in the cited publication. The sensor shows significant fluorescence quenching specifically for Fe³⁺. ²Data for Sensor QPT was estimated from the fluorescence response graph in the cited publication. The sensor exhibits fluorescence quenching in the presence of Fe³⁺, Fe²⁺, and Cu²⁺. ³Data for Sensor QP2 shows a significant fluorescence enhancement for Zn²⁺, with minimal interference from other tested ions except for a slight quenching effect by Cu²⁺.

Experimental Protocols

Detailed and consistent experimental protocols are paramount for the reproducibility of cross-reactivity studies. Below are the methodologies employed for the key experiments cited in this guide.

General Procedure for Cross-Reactivity Studies

This protocol outlines the general steps for assessing the selectivity of a fluorescent metal ion sensor.

1. Preparation of Stock Solutions:

  • Sensor Stock Solution: A stock solution of the quinoline-based sensor is prepared in a suitable solvent (e.g., DMSO, DMF, or ethanol) at a concentration typically in the millimolar range (e.g., 1 mM).

  • Metal Ion Stock Solutions: Stock solutions of the nitrate or chloride salts of the metal ions to be tested are prepared in deionized water or an appropriate buffer at a concentration of, for example, 10 mM.[3]

2. Fluorescence Measurements:

  • A solution of the sensor in the chosen solvent system (e.g., a mixture of organic solvent and aqueous buffer) is prepared at a specific concentration (e.g., 10 µM).

  • The initial fluorescence spectrum of the sensor solution is recorded using a spectrofluorometer at a predetermined excitation wavelength.

  • Aliquots of the stock solutions of the interfering metal ions are added to the sensor solution to achieve a final concentration typically equivalent to or in excess of the target ion concentration.

  • After a short incubation period, the fluorescence spectrum of the mixture is recorded.

  • The change in fluorescence intensity at the emission maximum is recorded and compared to the response of the sensor to the primary target metal ion.

Specific Protocol for Sensor TQA (Fe³⁺ Sensor)
  • Sensor Preparation: A stock solution of Sensor TQA (1 mM) was prepared in DMF. The final concentration for measurement was 0.5 mmol/L in a DMF/water (v:v = 1:1) solution.[1]

  • Metal Ion Solutions: Stock solutions of various metal ions (Na⁺, Mg²⁺, Zn²⁺, Cd²⁺, Ca²⁺, Mn²⁺, Pb²⁺, Cu²⁺, Hg²⁺, Cr³⁺, Fe³⁺, Fe²⁺, Co²⁺) were prepared. The final concentration of each metal ion in the assay was 0.5 mmol/L.[1]

  • Selectivity Assay: The fluorescence response of the Sensor TQA solution was measured upon the addition of each metal ion solution. The fluorescence spectra were recorded with an excitation wavelength of 301 nm.[1]

  • Competition Assay: To a solution of Sensor TQA containing Fe³⁺ (which quenches the fluorescence), 10 equivalents of other metal ions were added to observe if they could restore the fluorescence, thus interfering with the detection of Fe³⁺.[1]

Specific Protocol for Sensors QPT and QBT (Fe³⁺, Fe²⁺, Cu²⁺ Sensors)
  • Sensor Preparation: Stock solutions of QPT and QBT were prepared. The final concentration used for measurements was 2 × 10⁻⁴ M in a THF/H₂O (1:1, v/v) solution buffered at pH 7.4 with HEPES.[4]

  • Metal Ion Solutions: A range of metal ion solutions (Al³⁺, Ca²⁺, Cd²⁺, Co²⁺, Cu²⁺, Fe²⁺, Fe³⁺, Hg²⁺, K⁺, Mg²⁺, Mn²⁺, Na⁺, Ni²⁺, Pb²⁺, and Zn²⁺) were prepared. The final concentration of each metal ion was 2 × 10⁻⁴ M.[4]

  • Selectivity Assay: The fluorescence spectra of QPT and QBT were recorded in the presence of each of the aforementioned metal ions. The excitation wavelength used was 310 nm.[4]

Specific Protocol for Sensor QP2 (Zn²⁺ Sensor)
  • Sensor Preparation: A stock solution of QP2 was prepared. The final concentration for fluorescence measurements was 20 µM in a DMSO/H₂O (fw = 95%) solution.

  • Metal Ion Solutions: Various environmentally and biologically relevant metal ion solutions were prepared.

  • Competition Assay: The fluorescence competition assays were performed by adding various interfering metal ions (1.0 equiv.) to a solution of QP2 containing Zn²⁺ (0.5 equiv.).

Visualizing the Experimental Workflow

To further clarify the process of evaluating sensor cross-reactivity, the following diagrams illustrate the key signaling pathways and experimental workflows.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Sensor_Stock Sensor Stock Solution Blank Measure Blank Fluorescence (Sensor Only) Sensor_Stock->Blank Metal_Ions Interfering Metal Ion Stock Solutions Add_Target Add Target Ion & Measure Fluorescence Metal_Ions->Add_Target Add_Interferent Add Interfering Ion & Measure Fluorescence Metal_Ions->Add_Interferent Compare Compare Fluorescence Intensities Add_Target->Compare Add_Interferent->Compare Assess Assess Selectivity Compare->Assess

Caption: Workflow for assessing the cross-reactivity of a fluorescent metal ion sensor.

Signaling_Pathways cluster_quenching Fluorescence Quenching cluster_enhancement Fluorescence Enhancement Sensor_Q Sensor Complex_Q Non-fluorescent Complex Sensor_Q->Complex_Q Target_Q Target Ion (e.g., Fe³⁺) Target_Q->Complex_Q Quenched Quenched Complex_Q->Quenched Reduced Fluorescence Sensor_E Sensor Complex_E Fluorescent Complex Sensor_E->Complex_E Target_E Target Ion (e.g., Zn²⁺) Target_E->Complex_E Enhanced Enhanced Complex_E->Enhanced Increased Fluorescence

References

Performance Evaluation of 7-Hydroxyquinoline Derivatives as Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The quest for novel and effective anticancer agents has led researchers to explore a diverse range of chemical scaffolds, with quinoline derivatives emerging as a particularly promising class. Among these, 7-hydroxyquinoline derivatives have garnered significant attention for their potential as potent and selective anticancer agents. This guide provides a comprehensive performance evaluation of these derivatives, presenting experimental data, detailed methodologies, and a comparative analysis to inform researchers, scientists, and drug development professionals.

Data Presentation: Cytotoxic Activity of 7-Hydroxyquinoline Derivatives

The anticancer efficacy of a compound is primarily assessed by its ability to inhibit the growth of cancer cells, a measure quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of various 7-hydroxyquinoline derivatives against different cancer cell lines, providing a clear comparison of their cytotoxic potential. Lower IC50 values indicate higher potency.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Compound 6 (a hybrid 2-Quinolinone derivative)MCF-7 (Breast)Comparable to DoxorubicinDoxorubicinNot specified
Compound 8 (a hybrid 2-Quinolinone derivative)MCF-7 (Breast)Comparable to DoxorubicinDoxorubicinNot specified[1]
Compound 3 (a hybrid 2-Quinolinone derivative)MCF-7 (Breast)Comparable to CisplatinCisplatinNot specified[1]
8-hydroxy-2-quinolinecarbaldehyde (compound 3)Hep3B (Hepatocellular)6.25 ± 0.034 µg/mL--[2]
8-hydroxy-2-quinolinecarbaldehyde (compound 3)SKHep1 (Hepatocellular)12.5–25 µg/mL--[2]
8-hydroxy-2-quinolinecarbaldehyde (compound 3)T47D (Breast)12.5–25 µg/mL--[2]
8-hydroxy-2-quinolinecarbaldehyde (compound 3)K562 (Leukemia)12.5–25 µg/mL--[2]
Compound 4f (a quinoline derivative)A549 (Lung)Comparable to DoxorubicinDoxorubicinNot specified[3]
Compound 4f (a quinoline derivative)MCF7 (Breast)Comparable to DoxorubicinDoxorubicinNot specified[3]
Compound 1e HCT 116 (Colon)7.25 ± 1.03 µg/mlDoxorubicin4.12 ± 0.50 µg/ml
Compound 2d HCT 116 (Colon)44.3 ± 3.28 µg/mlDoxorubicin4.12 ± 0.50 µg/ml[4]
Compound 91b1 AGS (Gastric)Lower than CisplatinCisplatin (CDDP)1.19 µg/mL[5]
Compound 91b1 KYSE150 (Esophageal)Lower than CisplatinCisplatin (CDDP)-[5]
Compound 91b1 KYSE450 (Esophageal)Lower than CisplatinCisplatin (CDDP)-[5]
Compound 91b1 NE3 (Nontumor)2.17 µg/mLCisplatin (CDDP)1.19 µg/mL[5]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Several studies have elucidated that 7-hydroxyquinoline derivatives exert their anticancer effects through the induction of programmed cell death (apoptosis) and by causing cell cycle arrest, thereby preventing the proliferation of cancer cells.

For instance, certain hybrid 2-quinolinone derivatives have been shown to cause cell cycle arrest at the S and G2/M phases and induce apoptosis at the pre-G1 phase in MCF-7 breast cancer cells.[1] This is often accompanied by an increase in the activation of effector caspases, such as caspase-3, which are key executioners of apoptosis.[1] Some of these compounds have also been observed to localize in the nucleus, suggesting a potential interaction with DNA.[1] Another study on tetrahydroquinolinone derivatives demonstrated cell cycle arrest at the G2/M phase, leading to apoptotic cell death through both intrinsic and extrinsic pathways in lung cancer cells.[6]

Signaling Pathways

The anticancer activity of quinoline derivatives is often linked to their ability to modulate key signaling pathways that regulate cell growth, proliferation, and survival. One such critical pathway is the PI3K-Akt-mTOR pathway, which is frequently hyperactivated in many cancers. Inhibition of this pathway by quinoline derivatives can lead to cell cycle arrest and the induction of apoptosis.[7]

G Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Quinoline 7-Hydroxyquinoline Derivatives Quinoline->PI3K Inhibits

Caption: PI3K/Akt/mTOR pathway inhibited by 7-hydroxyquinoline derivatives.

Experimental Protocols

The evaluation of the anticancer properties of 7-hydroxyquinoline derivatives involves a series of well-established in vitro assays. The following are detailed methodologies for key experiments.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the 7-hydroxyquinoline derivatives and incubated for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Reagent Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are treated with the IC50 concentration of the 7-hydroxyquinoline derivative for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of the PI-stained cells.

Apoptosis Assay using Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the 7-hydroxyquinoline derivative at its IC50 concentration for a defined period.

  • Cell Harvesting: Cells are harvested and washed with cold PBS.

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry Analysis: The stained cells are immediately analyzed by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.

G General Experimental Workflow for Anticancer Evaluation cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Further Evaluation Synthesis Synthesis of 7-Hydroxyquinoline Derivatives MTT MTT Assay (Cytotoxicity) Synthesis->MTT IC50 Determine IC50 MTT->IC50 CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis WesternBlot Western Blot (Protein Expression) CellCycle->WesternBlot Apoptosis->WesternBlot InVivo In Vivo Studies (Xenograft Models) WesternBlot->InVivo Lead Lead Compound Identification InVivo->Lead

Caption: Workflow for evaluating anticancer potential of new compounds.

Conclusion

7-Hydroxyquinoline derivatives represent a promising scaffold for the development of novel anticancer agents. The data presented in this guide highlight their potent cytotoxic activity against a range of cancer cell lines. Their mechanism of action, primarily through the induction of apoptosis and cell cycle arrest, coupled with their ability to modulate critical signaling pathways, underscores their therapeutic potential. Further preclinical and clinical investigations are warranted to fully elucidate their efficacy and safety profiles, paving the way for their potential translation into clinical practice.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling BB-22 7-Hydroxyquinoline Isomer

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the synthetic cannabinoid, BB-22 7-hydroxyquinoline isomer. Given the potent psychoactive nature of BB-22 and the inherent hazards of its quinoline component, this substance must be treated as highly hazardous. The toxicological properties of this specific isomer have not been fully investigated, demanding a cautious approach.[1][2][3] Adherence to these procedural guidelines is essential for ensuring personnel safety and regulatory compliance.

Hazard Identification and Risk Assessment

BB-22 (also known as QUCHIC) is a potent synthetic cannabinoid that acts as a full agonist at cannabinoid receptors (CB1 and CB2).[4] The 7-hydroxyquinoline moiety is classified as a hazardous chemical. It is harmful if swallowed, inhaled, or in contact with skin, and causes serious skin and eye irritation.[5][6] Therefore, the this compound must be handled as a potent, hazardous compound.

Chemical and Physical Data Summary

The following table summarizes available data for the parent compounds. Properties for the specific isomer should be assumed to be similar for risk assessment purposes.

Property7-HydroxyquinolineBB-22 (QUCHIC)
Molecular Formula C₉H₇NO[5][6]C₂₅H₂₄N₂O₂[4][7][8]
Molecular Weight ~145.16 g/mol [6]~384.48 g/mol [4]
Appearance Beige powder[5]Not specified (likely solid)
Known Hazards Acute toxicity (oral, dermal, inhalation), Skin/eye irritation, Respiratory irritation[5][6]Potent Cannabinoid Receptor Agonist[4]

Risk Assessment Workflow

A thorough risk assessment must be conducted before any handling of the material. This involves identifying hazards, evaluating risks, and implementing control measures.

A Start: New Experiment with This compound B Identify Hazards: - Chemical (Toxicity, Irritation) - Pharmacological (Potent Psychoactivity) - Physical (Dust/Aerosol) A->B Step 1 C Assess Risks: - Exposure Routes (Inhalation, Dermal, Ingestion) - Severity of Harm - Likelihood of Exposure B->C Step 2 D Implement Control Measures C->D Step 3 E Engineering Controls: - Fume Hood / Glove Box - Ventilated Enclosure D->E F Administrative Controls: - Standard Operating Procedures (SOPs) - Restricted Access - Mandatory Training D->F G Personal Protective Equipment (PPE): - Dual Gloves, Gown - Respirator, Eye Protection D->G H Review and Refine: - Monitor Procedures - Update SOPs as needed E->H F->H G->H I Proceed with Experiment H->I Final Check

Caption: Risk assessment workflow for handling hazardous compounds.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final barrier against exposure and must be used for all activities involving this compound.[9][10] Due to the high potency and hazardous nature of this chemical, a comprehensive PPE strategy is mandatory.

Summary of Required PPE

TaskGlovesGownRespiratory ProtectionEye/Face Protection
Unpacking/Transport Double Nitrile GlovesDisposable Lab CoatN95 Respirator (minimum)[11]Safety Glasses with Side Shields
Weighing/Stock Prep Double Nitrile GlovesImpermeable, disposable gown with knit cuffs[11]Work in certified fume hood or ventilated enclosureChemical Goggles
Experimental Use Double Nitrile GlovesImpermeable, disposable gown with knit cuffs[11]Work in certified fume hood or ventilated enclosureChemical Goggles
Spill Cleanup Heavy-duty Nitrile/Neoprene Gloves (over inner nitrile gloves)Impermeable, disposable gown or coveralls ("bunny suit")[11]N100 or PAPR RespiratorFace Shield and Chemical Goggles
Waste Disposal Double Nitrile GlovesImpermeable, disposable gown with knit cuffsN95 Respirator (minimum)Chemical Goggles

PPE Protocol Details:

  • Gloves : Always wear two pairs of powder-free nitrile gloves.[9] The outer glove should be removed and disposed of as hazardous waste immediately after a task is completed or if contamination is suspected.[9] Change gloves regularly (every 30-60 minutes).[9]

  • Gowns : Use disposable, back-closing gowns made of a low-lint, impermeable material.[11] Cuffs should be elastic or knit and tucked under the inner glove. Gowns must not be worn outside the designated laboratory area.[11]

  • Respiratory Protection : An N95 respirator is the minimum requirement for handling the solid compound outside of a containment enclosure.[11] All work with powders or solutions should be performed within a certified chemical fume hood, Class II Biosafety Cabinet, or glove box to minimize inhalation risk.[12]

  • Eye Protection : Chemical goggles are required when handling liquids or powders. A full-face shield should be worn over goggles during procedures with a high risk of splashing or aerosol generation, such as spill cleanup.[11]

Operational and Disposal Plans

A structured operational plan ensures that the compound is handled safely from receipt to disposal.

Safe Handling Workflow

A Preparation: - Don all required PPE - Prepare work area in fume hood - Decontaminate surfaces B Handling Solid Compound: - Weigh powder in ventilated enclosure - Use disposable weigh boats - Handle with care to avoid dust A->B C Preparing Solution: - Add solvent slowly to powder - Ensure compound is fully dissolved - Cap and label container immediately B->C D Post-Handling: - Decontaminate all surfaces and equipment - Segregate all waste C->D E Waste Disposal: - Place solid waste in labeled hazardous waste container - Place liquid waste in compatible, sealed container - Dispose of contaminated PPE as hazardous waste D->E F Final Steps: - Carefully doff PPE (outer gloves first) - Wash hands thoroughly E->F

Caption: Standard workflow for handling this compound.

Experimental Protocols: Step-by-Step Guidance

A. Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks in a designated receiving area.

  • Store the compound in a cool, dry, well-ventilated, and secure location away from incompatible materials like strong oxidizing agents.[5] The storage area should be clearly labeled with hazard warnings.

  • Store locked up.[13]

B. Weighing and Solution Preparation

  • Preparation : Before handling, ensure an eyewash station and safety shower are readily accessible.[5] Designate a specific area within a chemical fume hood for handling this compound.

  • Weighing : To prevent static discharge, use appropriate measures. Weigh the solid compound in a disposable weigh boat within a ventilated balance enclosure or fume hood.

  • Dissolving : Add the solvent to the solid slowly to avoid splashing. Use a vortex mixer or sonicator as needed to ensure complete dissolution.

  • Labeling : Immediately cap and clearly label the solution with the chemical name, concentration, date, and appropriate hazard symbols.

C. Emergency Procedures

  • Skin Contact : Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[14] Seek immediate medical attention.[14]

  • Eye Contact : Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[5][14] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[14]

  • Inhalation : Move the person to fresh air and keep them at rest in a position comfortable for breathing.[5] If breathing is difficult, provide oxygen. Seek immediate medical attention.[14]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give 2-4 cupfuls of water or milk.[14] Call a poison center or doctor immediately.[5][13]

  • Spill Cleanup :

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate spill-response PPE (see table above), cover the spill with an absorbent material (for liquids) or wet paper towels (for solids) to prevent aerosolization.

    • Gently sweep or wipe the material from the outside in, placing it into a labeled hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

    • Dispose of all cleanup materials as hazardous waste.

D. Disposal Plan

  • Chemical Waste : Unused compound and solutions must be disposed of as hazardous chemical waste.[5] Collect in a designated, sealed, and properly labeled waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials : All items that come into direct contact with the compound are considered hazardous waste. This includes gloves, gowns, weigh boats, pipette tips, and cleaning materials.[15][16] These items should be collected in a dedicated, sealed, and labeled hazardous waste container.[15][16]

  • Waste Transport : When moving waste containers, use a secondary containment cart.[17]

  • Final Disposal : Follow all institutional, local, and national regulations for the disposal of potent psychoactive and hazardous chemical waste. Arrange for pickup by a licensed hazardous waste disposal company.[15][17]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.